Phosphoric acid, ammonium zirconium salt
Description
Overview of Layered Inorganic Phosphates in Advanced Materials Science
Layered inorganic phosphates, particularly those of tetravalent metals like zirconium and titanium, are a well-established class of materials in advanced materials science. nih.govresearchgate.net Their structure typically consists of inorganic layers held together by weaker forces, creating interlayer spaces that can host guest molecules or be modified for specific functions. wikipedia.orgmdpi.com This structural characteristic is the basis for many of their applications, including ion exchange, catalysis, and as hosts for intercalation chemistry. researchgate.netresearchgate.net
The versatility of layered phosphates allows them to be used as:
Ion Exchangers: Their ability to exchange cations is one of their most studied properties, with applications in water purification, nuclear waste remediation, and medical dialysis. nih.govmdpi.comuclan.ac.uk The selectivity and capacity for ion exchange can be tuned by altering the material's crystallinity and interlayer spacing. researchgate.netccspublishing.org.cn
Catalysts and Catalyst Supports: The acidic nature of the phosphate (B84403) groups and the high surface area of porous structures make them effective solid acid catalysts. researchgate.net
Nanocomposites: Exfoliated single layers of these materials can be incorporated into polymer matrices to enhance mechanical strength, thermal stability, and flame retardancy. researchgate.net
Drug Delivery Vehicles: The biocompatibility and tunable interlayer galleries of some zirconium phosphates make them suitable for hosting and releasing therapeutic agents. wikipedia.orgnih.gov
The continuous development of new synthetic methods, such as hydrothermal, sol-gel, and microwave-assisted techniques, has allowed for greater control over the morphology and properties of these materials, expanding their potential applications. researchgate.netresearchgate.net
Historical Context of Zirconium Phosphate Research
The study of zirconium phosphates dates back to the 1950s, when their potential as cation exchangers first sparked scientific interest, particularly for applications in the nuclear industry. researchgate.netnih.govmdpi.com Initially, these materials were primarily amorphous. A significant breakthrough occurred in 1964 when Clearfield and Stynes synthesized the first crystalline form of zirconium bis(monohydrogen phosphate) monohydrate, Zr(HPO₄)₂·H₂O, which was designated as alpha-zirconium phosphate (α-ZrP). uclan.ac.uknih.govmdpi.com
Following this discovery, the layered structure of α-ZrP was elucidated by Clearfield and his colleagues in 1968 using single-crystal X-ray diffraction methods. wikipedia.org This structural determination was a pivotal moment, providing a framework for understanding the material's ion-exchange mechanisms and paving the way for targeted modifications. uclan.ac.uk Throughout the following decades, research expanded to include the synthesis and characterization of other crystalline phases, such as gamma-zirconium phosphate (γ-ZrP), and the exploration of a wide range of applications beyond their initial use as ion exchangers. researchgate.netccspublishing.org.cn
Classification and Nomenclature of Zirconium Phosphate Compounds
Zirconium phosphate compounds are classified based on their crystal structure and composition. nih.gov The most extensively studied crystalline forms are the alpha (α) and gamma (γ) phases. wikipedia.org
Alpha-Zirconium Phosphate (α-ZrP): With the chemical formula Zr(HPO₄)₂·H₂O, α-ZrP has a well-defined layered structure. wikipedia.org Each layer consists of zirconium atoms linked by phosphate groups, creating a planar network. mdpi.com The zirconium atoms are octahedrally coordinated by oxygen atoms from the phosphate tetrahedra. wikipedia.org The fourth oxygen of each phosphate group is attached to a proton, forming a P-OH group that points into the interlayer space. uclan.ac.uk This arrangement results in an interlayer distance of approximately 7.6 Å. wikipedia.org The acidic protons in the interlayer region are responsible for its ion-exchange properties. ccspublishing.org.cn
Gamma-Zirconium Phosphate (γ-ZrP): This phase has the chemical formula Zr(PO₄)(H₂PO₄)·2H₂O and a different layered structure compared to α-ZrP. wikipedia.org Its structure consists of zirconium atoms octahedrally coordinated to oxygen atoms from both orthophosphate (PO₄³⁻) and dihydrogen phosphate (H₂PO₄⁻) groups. wikipedia.org This arrangement leads to a larger interlayer spacing than in α-ZrP. researchgate.net γ-ZrP has also shown significant potential as an inorganic ion exchanger, demonstrating high uptake capacity for certain ions like ammonium (B1175870) and potassium. researchgate.net
Phosphoric acid, ammonium zirconium salt: This compound, also known as ammonium zirconium phosphate, is formed when zirconium phosphate materials absorb ammonia (B1221849) or undergo ion exchange with ammonium ions. iaea.orgacs.org The specific chemical formula can vary depending on the starting zirconium phosphate phase and the extent of ammonia uptake. For instance, when α-ZrP fully absorbs ammonia, it can form Zr(NH₄PO₄)₂·H₂O. acs.org This process involves an acid-base reaction where the protons of the P-OH groups are transferred to ammonia molecules, forming ammonium ions (NH₄⁺) that are intercalated into the interlayer space. acs.org The formation of ammonium zirconium phosphate can be a single-stage or multi-stage process, and it significantly alters the interlayer spacing of the parent material. iaea.orgnih.gov Research has shown that upon heating, these ammonium forms can release ammonia and water, potentially regenerating the original zirconium phosphate structure, making them interesting for applications like ammonia removal. acs.orgnih.gov
Properties
CAS No. |
84057-79-4 |
|---|---|
Molecular Formula |
H7NO4PZr+5 |
Molecular Weight |
207.26 g/mol |
IUPAC Name |
azanium;phosphoric acid;zirconium(4+) |
InChI |
InChI=1S/H3N.H3O4P.Zr/c;1-5(2,3)4;/h1H3;(H3,1,2,3,4);/q;;+4/p+1 |
InChI Key |
ISIWPXURXBFSFC-UHFFFAOYSA-O |
Canonical SMILES |
[NH4+].OP(=O)(O)O.[Zr+4] |
Origin of Product |
United States |
Synthetic Methodologies for Zirconium Phosphate and Ammonium Zirconium Salt Materials
Hydrothermal Synthesis Routes
Hydrothermal synthesis is a method that utilizes aqueous solutions in sealed, heated vessels to crystallize materials that are not readily soluble under ordinary conditions. This technique is widely applied to produce various derivatives of phosphate (B84403), including zirconium phosphate. researchgate.net
Conventional hydrothermal methods involve heating a reaction mixture of zirconium and phosphate precursors in an aqueous solution at elevated temperatures (typically above 100°C) for extended periods. nih.gov This process allows for the formation of crystalline α-zirconium phosphate (α-ZrP). nih.gov Key parameters such as the Zr/P molar ratio, the amount of water, reaction temperature, and duration are varied to control the final product's characteristics. nih.gov For instance, research has shown that α-zirconium phosphate prepared hydrothermally at 160°C for 20 hours with a Zr/P ratio of 1/2 exhibited a high capacity for adsorbing metal ions. nih.gov The hydrothermal modification of a dried xerogel of zirconium phosphate at temperatures between 150°C and 250°C has been shown to increase the specific surface area and promote the creation of more acidic sites on the surface. researchgate.net
Microwave-Assisted Hydrothermal (MWHT) synthesis is an advanced technique that uses microwave radiation to rapidly and uniformly heat the reaction mixture. researchgate.net This method dramatically reduces the synthesis time compared to conventional hydrothermal approaches, often from many hours to just a few minutes. researchgate.net The rapid heating facilitates the formation of a large number of nuclei, which typically results in smaller, nanocrystalline particles. researchgate.net
The effectiveness of this method has been demonstrated in the synthesis of crystalline double phosphates. Studies on cerium(IV)-ammonium phosphates, for example, show that single-phase products can be obtained in as little as 5 minutes at temperatures ranging from 130°C to 190°C. researchgate.net The particle size of the resulting materials can be controlled by adjusting the temperature and duration of the MWHT treatment, with lower temperatures and shorter times yielding smaller nanoparticles. researchgate.net This technique has proven effective for preparing various materials, including zirconium phosphates. researchgate.netnih.govnih.gov
Table 1: Effect of Microwave-Assisted Hydrothermal Synthesis (MWHT) Conditions on Particle Size of Double Phosphates Data based on findings for (NH₄)₂Ce(PO₄)₂⋅H₂O and NH₄Ce₂(PO₄)₃, illustrating the principles of the MWHT method. researchgate.net
| Phase | Synthesis Method | Temperature (°C) | Time | Resulting Particle Size (approx.) |
| (NH₄)₂Ce(PO₄)₂⋅H₂O | MWHT | 130 | 5 min | ~70 nm |
| (NH₄)₂Ce(PO₄)₂⋅H₂O | HT | 190 | 24 h | ~200 nm |
| NH₄Ce₂(PO₄)₃ | MWHT | 130 | 5 min | ~200 nm |
| NH₄Ce₂(PO₄)₃ | HT | 190 | 24 h | ~500 nm |
Sol-Gel Precipitation Techniques
The sol-gel process is a versatile, wet-chemical technique used to produce ceramic and glass materials from a chemical solution (the "sol") which transitions into a gel-like network (the "gel"). mdpi.comyoutube.com This method is notable for its use of mild conditions, often employing water or alcohol as solvents at room temperature, making it a "green" synthesis route. mdpi.com It allows for high chemical homogeneity and provides a pathway to tailor the microstructure of the final product. youtube.com
The sol-gel process begins with the formation of a colloidal suspension (sol) through the hydrolysis and condensation of precursors, such as metal alkoxides or salts. youtube.com This gradually leads to a three-dimensional solid network that encapsulates the remaining liquid phase, forming a gel. mdpi.comyoutube.com
In the context of zirconium phosphate, gels of α-ZrP can be prepared, which, although often amorphous by X-ray diffraction, retain the essential layered structure of the starting material. rsc.orgcapes.gov.br The particle size within these materials can be modulated. For example, the average thickness of exfoliated α-ZrP particles in dried gels has been shown to be dependent on the concentration of α-ZrP in the initial gel. rsc.orgcapes.gov.br A specific sol-gel technique for producing spherically granulated zirconium(IV) phosphate involves the dropwise dispersion of a zirconium(IV) hydroxide (B78521) sol into an ammonia (B1221849) solution, followed by conversion to the phosphate form. iaea.org
Table 2: Estimated Particle Thickness in Dried α-ZrP Gels Based on surface area analysis of gels prepared from exfoliated α-ZrP. rsc.orgcapes.gov.br
| α-ZrP Percentage in Starting Gel (wt%) | Average Particle Thickness (nm) |
| 2.5 | 25 |
| 10 | 80 |
Organic additives and surfactants play a crucial role in the sol-gel synthesis of zirconium phosphate materials by acting as templates or guest molecules. akjournals.comresearchgate.net The use of long-chain surfactants, such as trimethylammonium salts, allows for the creation of mesoporous layered materials with significantly increased interlayer distances compared to the precursor. akjournals.comresearchgate.net
The synthesis can be performed via methods like batch processing or direct intercalation, where the surfactant molecules are inserted into the layered structure of the sol-gel derived zirconium phosphate. akjournals.com The resulting materials have a lamellar structure with the surfactant forming a packed monolayer within the phosphate interlayer region. akjournals.com The thermal stability of these intercalated materials is good, with the layered structure being maintained up to 300°C. akjournals.comresearchgate.net The removal of the surfactant upon heating occurs in steps, which depend on its position within the host material. akjournals.comresearchgate.net This templating approach is a key strategy for controlling the porosity of the final material. mdpi.comyoutube.com
Direct Precipitation Methods
Direct precipitation is a common and straightforward method for synthesizing crystalline zirconium phosphate. ccspublishing.org.cn This technique typically involves the direct reaction of a soluble zirconium salt with phosphoric acid or a phosphate salt in an aqueous solution. ccspublishing.org.cncapes.gov.br
The process can be controlled to influence the crystallinity and particle size of the product. For instance, α-zirconium phosphate can be prepared by direct precipitation, and this material can then be converted to the ammonium (B1175870) form, Zr(NH₄PO₄)(HPO₄)·nH₂O, through an ion-exchange reaction with ammonium ions at an equilibrium pH of 5.9-6.0. capes.gov.br
To prevent the formation of amorphous material from rapid, uncontrolled precipitation, complexing agents are often added to the reaction. ccspublishing.org.cn Agents like hydrofluoric acid (HF) or oxalic acid form stable complexes with the zirconium ions (e.g., ZrF₆²⁻), which slows down the precipitation of zirconium phosphate and promotes the growth of larger, well-defined crystals. ccspublishing.org.cn The degree of crystallinity is influenced by the rate at which the complexing agent is removed, for instance, by heating to accelerate the removal of HF. ccspublishing.org.cn A typical direct precipitation protocol might involve adding a sodium dihydrogen phosphate solution to a zirconium(IV) oxychloride solution at 80°C, followed by refluxing for an extended period (e.g., 30 hours) to promote crystallization. nih.gov
Reflux Synthesis Protocols
Refluxing is a foundational and widely employed method for synthesizing crystalline zirconium phosphate, particularly the alpha-phase (α-ZrP). The first synthesis of crystalline α-ZrP was achieved by refluxing amorphous zirconium phosphate gels in phosphoric acid. nih.govacs.org This general procedure involves the initial precipitation of an amorphous solid from the reaction between a zirconium salt, such as zirconyl chloride, and phosphoric acid. acs.orgmdpi.com This amorphous precursor is then washed to remove ions like chloride and subsequently refluxed in concentrated phosphoric acid. mdpi.com The degree of crystallinity of the final α-ZrP product is directly influenced by the concentration of the phosphoric acid solution and the duration of the reflux. mdpi.com
Variations of the reflux method have been developed to target different phases or improve product characteristics. For instance, a highly hydrated phase, θ-ZrP, which has a larger interlayer distance than α-ZrP, can be prepared using a specific reflux method. nih.gov Another approach involves refluxing a solution containing a zirconium precursor and a mixture of mono- and diethyl phosphates, although this has been reported to yield amorphous products. jst.go.jp The treatment of precipitated zirconium phosphate by refluxing for 48 hours in 10 M H₃PO₄ is a documented method for preparing crystalline α-zirconium phosphate. acs.org
A summary of typical reflux synthesis conditions is presented below.
| Precursor(s) | Reflux Medium | Target Product | Key Findings |
| Amorphous Zirconium Phosphate Gel | Concentrated Phosphoric Acid | Crystalline α-ZrP | First established method for crystalline α-ZrP. nih.govacs.orgmdpi.com |
| Zirconyl Chloride + Phosphoric Acid | 10 M H₃PO₄ | Crystalline α-ZrP | Effective for producing crystalline material from a precipitated solid. acs.org |
| Amorphous Gel | Phosphoric Acid | θ-ZrP | Results in a highly hydrated phase with an increased interlayer distance of 10.4 Å. nih.gov |
Mechanochemical Activation Approaches
Mechanochemical synthesis, which utilizes mechanical energy to induce chemical reactions, offers a sustainable and efficient alternative to traditional solution-based methods. nih.gov This approach can provide highly crystalline γ-zirconium phosphate with shorter synthesis times and at lower crystallization temperatures. nih.gov
A notable mechanochemical method involves the solid-state grinding of zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) with a phosphate source like sodium phosphate (Na₃PO₄) or ammonium dihydrogen phosphate (NH₄H₂PO₄). nih.govacs.org For example, grinding ZrOCl₂·8H₂O with Na₃PO₄ for 50 minutes, followed by autoclaving, can produce α-ZrP with a flower-like morphology. nih.gov
For the synthesis of γ-zirconium phosphate, a mechanochemical approach using ZrOCl₂·8H₂O and NH₄H₂PO₄ has been reported. acs.org The resulting monoammonium γ-zirconium phosphate forms micrometer-sized rectangular platelets. acs.org This product can be converted to the dihydrogen γ-ZrP form by ion exchange with a 2 M HCl solution. acs.org The addition of a mineralizer, such as sodium fluoride (B91410) (NaF), during the mechanochemical process has been shown to enhance the crystallinity of the γ-zirconium phosphate product. nih.gov Mechanochemistry has also been successfully applied to the synthesis of zirconium-based metal-organic frameworks (MOFs), demonstrating the versatility of this solvent-free or minimal-solvent technique. nih.govresearchgate.netrsc.org
The table below outlines key parameters in mechanochemical synthesis.
| Zirconium Source | Phosphate Source | Additive/Mineralizer | Target Product | Morphology |
| ZrOCl₂·8H₂O | Na₃PO₄ | None | α-ZrP | Flower-like particles (5–7 μm). nih.gov |
| ZrOCl₂·8H₂O | NH₄H₂PO₄ | NaF (0.3 molar ratio to Zr) | γ-Zr(PO₄)(NH₄HPO₄) | Micron-sized rectangular platelets. acs.org |
Minimal Solvent and Liquid-Phase Deposition Syntheses
Minimal solvent and solvent-free syntheses are gaining traction as environmentally friendly methods for producing zirconium phosphates. A minimal solvent procedure for obtaining highly crystalline α-ZrP involves the direct addition of phosphoric acid to powdered zirconium oxychloride octahydrate (ZrOCl₂·8H₂O). nih.gov Using a H₃PO₄/Zr molar ratio of three yields α-ZrP with enhanced crystallinity, resulting in nanoplatelets with cross-sectional dimensions of ~100–500 nm. nih.gov Another solvent-free approach involves the reaction of zirconium sources with molten phenylphosphonic acid to create nanosized α-zirconium phenylphosphonate (B1237145) particles. researchgate.net
Liquid-phase deposition (LPD) is another specialized technique used for α-ZrP synthesis. nih.govoup.comelsevierpure.com This method involves the slow decomposition of a hexafluorozirconate ([ZrF₆]²⁻) complex in the presence of phosphoric acid. oup.comelsevierpure.com Boric acid is typically added to the solution to facilitate the gradual release of zirconium ions by reacting with the fluoride ions, which then react with H₃PO₄ to form single-phase α-ZrP. oup.comelsevierpure.com
Key features of these synthesis methods are summarized below.
| Method | Zirconium Source | Reagents | Key Feature | Product |
| Minimal Solvent | ZrOCl₂·8H₂O (powder) | H₃PO₄ | Direct reaction with minimal liquid; H₃PO₄/Zr ratio of 3 enhances crystallinity. nih.gov | Highly crystalline α-ZrP nanoplatelets. nih.gov |
| Liquid-Phase Deposition | [ZrF₆]²⁻ anions | H₃PO₄, Boric Acid | Slow decomposition of the zirconium fluoride complex. oup.comelsevierpure.com | Single-phase α-ZrP. oup.comelsevierpure.com |
| Solvent-Free | Zirconium sources | Molten Phenylphosphonic Acid | Reaction occurs in the absence of a solvent. researchgate.net | Nanosized α-zirconium phenylphosphonate. researchgate.net |
Synthesis of Specific Zirconium Phosphate Phases (e.g., α-, γ-phases)
Different phases of zirconium phosphate exhibit distinct structural and chemical properties, making phase-specific synthesis a critical area of research. The most studied phases are α-ZrP and γ-ZrP.
α-Zirconium Phosphate (α-ZrP): As the most common polymorph, α-ZrP, or Zr(HPO₄)₂·H₂O, has been synthesized through various routes, including refluxing, hydrothermal methods, and direct precipitation. acs.orgmdpi.comjst.go.jp The direct precipitation method involves reacting soluble zirconium(IV) salts with an excess of phosphoric acid. acs.org For instance, a solution of zirconyl chloride in 2 M HCl can be added to a 1.25 M H₃PO₄ solution to precipitate the product. acs.org Sol-gel methods, sometimes using zirconium propoxide and acetylacetone (B45752) as a complexing agent, have also been explored to produce α-ZrP. acs.orgjst.go.jp Synthesis from a zirconium fluoride complex and phosphoric acid also yields α-ZrP. sioc-journal.cn
γ-Zirconium Phosphate (γ-ZrP): The γ-phase, with the formula γ-Zr(PO₄)(H₂PO₄)·2H₂O, possesses a larger interlayer spacing (12.2 Å) than the α-phase. acs.orgwikipedia.org Its structure consists of zirconium atoms coordinated by both orthophosphate and dihydrogen phosphate groups. wikipedia.org A novel, minimalistic synthesis for highly crystalline γ-ZrP is based on mechanochemistry, which provides an efficient route compared to traditional solution-based preparations. nih.gov This method can produce γ-zirconium phosphate as uniformly shaped rectangular platelets. nih.gov The γ-phase is isostructural with γ-titanium phosphate (γ-TiP). mdpi.com
Other Phases (θ-ZrP, τ'-ZrP): Other, less common phases have also been synthesized. The θ-ZrP phase, a highly hydrated form with an interlayer distance of 10.4 Å, can be prepared via a reflux method and is useful for the direct intercalation of large molecules. nih.govresearchgate.net A phase labeled τ'-ZrP, which consists of planes packed perpendicularly to each other, has been synthesized and found to be similar to a previously reported τ-ZrP phase. nih.gov The ammonium zirconium salt, NH₄ZrH(PO₄)₂, can be formed as prisms with an interlayer distance of 11.18 Å through the selective adsorption of ammonium cations onto the layer surfaces during synthesis. nih.gov
The following table compares the synthesis and properties of different ZrP phases.
| Phase | Formula | Interlayer Spacing | Synthesis Method Example |
| α-ZrP | Zr(HPO₄)₂·H₂O | 7.6 Å nih.gov | Refluxing amorphous gel in H₃PO₄. nih.govacs.org |
| γ-ZrP | γ-Zr(PO₄)(H₂PO₄)·2H₂O | 12.2 Å wikipedia.org | Mechanochemical grinding of ZrOCl₂·8H₂O and NH₄H₂PO₄. nih.govacs.org |
| θ-ZrP | Zr(HPO₄)₂·6H₂O | 10.4 Å nih.gov | Reflux method resulting in a highly hydrated material. nih.gov |
| Ammonium Zirconium Salt | NH₄ZrH(PO₄)₂ | 11.18 Å nih.gov | Selective adsorption of ammonium cations during synthesis. nih.gov |
Preparation of Nanostructured Zirconium Phosphate Materials
The synthesis of nanostructured zirconium phosphate materials has attracted significant attention due to their unique properties and applications. The morphology and size of these materials can be controlled by adjusting synthesis parameters. nih.gov
Several methods have been developed to produce ZrP nanomaterials with diverse morphologies:
Nanoparticles/Nanoplatelets: Nanosized α-ZrP can be synthesized directly in organic solvents like ethanol (B145695) or propanol (B110389) using zirconium propoxide as the precursor. acs.org A sol-gel method using zirconium propoxide in the presence of acetylacetone at 60°C can yield highly crystalline α-ZrP nanoparticles smaller than 100 nm. acs.org Another approach uses water-in-oil microemulsions containing zirconyl chloride and phosphoric acid. mdpi.com
Spherical Morphologies: Microspherical ZrP can be prepared using a colloid mill procedure followed by refluxing. nih.gov A microwave-assisted hydrothermal method, where ZrOCl₂·8H₂O is mixed with H₃PO₄ and heated in a microwave, also yields spherical α-ZrP, which are agglomerations of smaller nanoparticles. nih.gov
Flower-like Morphologies: A solid-state synthesis involving grinding ZrOCl₂·8H₂O with Na₃PO₄ and then autoclaving at 80°C produces flower-like α-ZrP particles with dimensions of 5–7 μm, composed of smaller nanosheets. nih.gov
Cubic Nanomaterials: Cubic sodium zirconium phosphate (NaZr₂(PO₄)₃) nanomaterials can be fabricated via a hydrothermal method. doi.org The crystal size can be precisely controlled by factors such as the choice of phosphorus source and stirring conditions during precursor preparation. doi.org
Surfactant-Assisted Synthesis: Nanostructured zirconium phosphates of varying sizes can be synthesized using surfactants like Triton X-100 or through a solvothermal method with surfactants such as aniline (B41778) and Tween. nih.govresearchgate.netresearchgate.net
The table below summarizes various approaches to nanostructured ZrP.
| Method | Precursors | Additive/Condition | Morphology | Size |
| Sol-Gel | Zirconium propoxide, H₃PO₄ | Acetylacetone, 60°C | Nanoparticles | < 100 nm acs.org |
| Microwave-Assisted Hydrothermal | ZrOCl₂·8H₂O, H₃PO₄ | Microwave, 120°C | Spheres (agglomerated nanoparticles) | Not specified nih.gov |
| Solid-State Synthesis | ZrOCl₂·8H₂O, Na₃PO₄ | Grinding, Autoclave at 80°C | Flower-like | 5–7 μm nih.gov |
| Hydrothermal | ZrOCl₂·8H₂O, H₂C₂O₄·2H₂O, NaH₂PO₄ | Hydrothermal reaction | Cubic crystals | Not specified doi.org |
| Surfactant-Assisted | Zirconium and phosphate salts | Triton X-100 or Aniline/Tween | Nanoparticles | ~21 nm (Triton X-100) nih.gov, ~100 nm (Aniline/Tween) researchgate.netresearchgate.net |
Structural Elucidation and Advanced Characterization of Zirconium Phosphate Systems
Spectroscopic Characterization Techniques
Spectroscopic methods probe the vibrational and electronic environments of atoms within the compound, providing complementary information to XRD.
FT-IR spectroscopy is used to identify the functional groups present in ammonium (B1175870) zirconium phosphate (B84403). The spectrum reveals characteristic absorption bands corresponding to the vibrations of its constituent parts.
A broad band observed in the region of 3700–2400 cm⁻¹ is typically associated with the O-H stretching vibrations of water molecules and P-OH groups. nih.gov A peak around 1620-1627 cm⁻¹ corresponds to the bending vibration of water molecules. researchgate.net The presence of the ammonium ion (NH₄⁺) is confirmed by N-H stretching and bending vibrations. The phosphate groups (PO₄³⁻) give rise to strong, characteristic absorption bands in the 900-1200 cm⁻¹ region, which are related to P-O stretching vibrations. researchgate.net Specifically, a band at ~1248 cm⁻¹ can be assigned to P-OH stretching, while a peak around 1072 cm⁻¹ is attributed to the bending vibrations of P-O bonds. researchgate.net Vibrations corresponding to Zr-O bonds may be observed at lower wavenumbers, such as 592 cm⁻¹. researchgate.net
Interactive Table: Characteristic FT-IR Bands for Zirconium Phosphate Systems Click on the headers to sort the data.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
| 3700-2400 | O-H stretching (water, P-OH) | nih.gov |
| 1620-1627 | H-O-H bending (water) | researchgate.net |
| ~1248 | P-OH stretching | researchgate.net |
| ~1072 | P-O bending | researchgate.net |
| ~592 | Zr-O vibration | researchgate.net |
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P Magic Angle Spinning (MAS) NMR, is a powerful tool for probing the local environment of phosphorus atoms. It can distinguish between crystallographically inequivalent phosphorus sites within the structure. rsc.org
In zirconium phosphate systems, ³¹P MAS NMR can differentiate between the non-protonated phosphate groups (PO₄) and the protonated hydrogen phosphate groups (HPO₄). rsc.org For example, a study on a mixed zirconium/tin phosphate/phosphonate (B1237965) material showed a resonance at -14.0 ppm belonging to the phosphate groups. osti.gov The chemical shift is sensitive to the local geometry and bonding, including P-O distances. osti.gov
The analysis often involves comparing the observed chemical shifts to reference compounds. For instance, the ³¹P NMR spectrum of ammonium dihydrogen phosphate ((NH₄)H₂PO₄) shows a peak with an isotropic chemical shift (δiso) of 0.9 ppm. osti.gov This technique confirms the presence and nature of the different phosphate species within the ammonium zirconium salt structure.
Electron Microscopy for Morphological Analysis (e.g., SEM, TEM, FESEM)
Electron microscopy techniques are employed to visualize the surface topography, morphology, and particle size of ammonium zirconium phosphate.
Scanning Electron Microscopy (SEM) provides images of the material's surface, revealing details about its particle shape and aggregation. acs.org For example, SEM images of α-Zr-(NH₄PO₄)₂·H₂O show the formation of particles and how their morphology can be influenced by synthesis conditions. researchgate.net The images can reveal layered or plate-like structures, which are characteristic of this class of materials.
Transmission Electron Microscopy (TEM) offers higher resolution and can visualize the internal structure, confirming the nanocrystalline nature of the material and its layered arrangement. researchgate.net Field Emission Scanning Electron Microscopy (FESEM) can provide even higher resolution images of the surface features. These microscopic analyses are crucial for understanding the physical form of the material, which complements the structural data obtained from XRD and spectroscopy.
Surface Area and Porosity Analysis (e.g., BET, N2-gas absorption-desorption)
The textural properties of zirconium phosphate systems, including the ammonium zirconium salt, are critical for applications in catalysis, ion exchange, and adsorption. These properties are primarily investigated using gas sorption analysis, most commonly with nitrogen (N₂) gas at 77 K (-196.15 °C). anton-paar.comnih.gov This technique generates a nitrogen adsorption-desorption isotherm, a plot of the volume of gas adsorbed by the material versus the relative pressure. universallab.org
Analysis of the full isotherm, particularly the hysteresis loop, using methods like the Barrett-Joyner-Halenda (BJH) model, allows for the determination of the pore size distribution and total pore volume. nih.gov These parameters are crucial as they define the accessibility of active sites within the material's structure. The specific surface area and porosity of ammonium zirconium phosphate can vary significantly depending on the synthesis method, crystallinity, and the extent of ammonium ion intercalation, which influences the spacing between the phosphate layers. Porosity measurements often show a decrease in pore volume and specific surface area when ions are exchanged or intercalated into a parent structure. researchgate.net
Table 1: Information Derived from N₂ Gas Sorption Analysis
| Parameter | Method of Determination | Significance |
|---|---|---|
| Specific Surface Area | BET (Brunauer-Emmett-Teller) analysis of the adsorption isotherm. youtube.com | Quantifies the total surface area available for interaction, crucial for catalysis and adsorption capacity. |
| Pore Volume | Calculated from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99). youtube.com | Represents the total volume of open pores within the material, impacting its holding capacity for guest molecules. |
| Pore Size Distribution | BJH (Barrett-Joyner-Halenda) or DFT (Density Functional Theory) analysis of the isotherm. universallab.org | Describes the distribution of pore sizes, which affects selectivity and diffusion kinetics within the material. |
| Pore Type | Qualitative analysis of the isotherm shape (IUPAC classification) and hysteresis loop. | Indicates the nature of the porosity (e.g., microporous, mesoporous, macroporous). |
Thermal Analysis (e.g., TGA-DTA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for understanding the thermal stability and compositional changes of ammonium zirconium phosphate upon heating. TGA measures the change in a sample's mass as a function of temperature, while DTA detects endothermic or exothermic events by measuring the temperature difference between the sample and an inert reference.
Studies on the thermal decomposition of ammonia-absorbed zirconium phosphate, with the formula Zr(NH₄PO₄)₂·H₂O, reveal a multi-step process. acs.orgnih.gov The initial weight loss begins around 353 K (80 °C). acs.org The first major decomposition stage occurs below 473 K (200 °C), corresponding to the release of one mole of ammonia (B1221849) and one mole of water, resulting in the formation of an intermediate compound, Zr(NH₄PO₄)(HPO₄). acs.orgnih.gov This is an endothermic process, as would be detected by DTA.
A second distinct weight loss event takes place in the temperature range of 473 K to 673 K (200 °C to 400 °C). acs.orgnih.gov This step is attributed to the release of the second mole of ammonia, leading to the formation of anhydrous α-zirconium phosphate (Zr(HPO₄)₂). acs.orgnih.gov At much higher temperatures, typically above 587 °C, the parent zirconium phosphate undergoes further decomposition through the condensation of hydrogen phosphate groups to form zirconium pyrophosphate, accompanied by the loss of lattice water. researchgate.net
Table 2: Thermal Decomposition Stages of Ammonium Zirconium Phosphate Monohydrate
| Temperature Range | Process | Resulting Product |
|---|---|---|
| < 473 K (200 °C) | Desorption of 1 mole of NH₃ and 1 mole of H₂O. acs.orgnih.gov | Zr(NH₄PO₄)(HPO₄) |
| 473 K - 673 K (200 °C - 400 °C) | Desorption of a second mole of NH₃. acs.orgnih.gov | Anhydrous Zirconium Phosphate (Zr(HPO₄)₂) |
| > 860 K (587 °C) | Condensation of HPO₄²⁻ groups. researchgate.net | Zirconium Pyrophosphate (ZrP₂O₇) |
Elemental Composition Analysis
The elemental composition of phosphoric acid, ammonium zirconium salt, and its related forms is fundamentally defined by its stoichiometry. The parent material, α-zirconium phosphate monohydrate, has the formula Zr(HPO₄)₂·H₂O. wikipedia.org Through ion exchange or direct absorption of ammonia, this can be converted into various ammonium forms.
The fully saturated form is identified as ammonium zirconium phosphate monohydrate, Zr(NH₄PO₄)₂·H₂O. acs.orgnih.gov During thermal decomposition or incomplete ion exchange, an intermediate half-exchanged form, Zr(NH₄PO₄)(HPO₄), is produced. acs.orgosti.gov The precise elemental makeup of any given sample can be confirmed using analytical techniques such as Energy-Dispersive X-ray Spectroscopy (EDX) or X-ray Photoelectron Spectroscopy (XPS), which complement the findings from thermal analysis and stoichiometric calculations.
Table 3: Chemical Formulas and Stoichiometry of Zirconium Phosphate Compounds
| Compound Name | Chemical Formula |
|---|---|
| α-Zirconium Phosphate Monohydrate | Zr(HPO₄)₂·H₂O wikipedia.org |
| Ammonium Zirconium Phosphate Monohydrate | Zr(NH₄PO₄)₂·H₂O acs.orgnih.gov |
| Ammonium Zirconium Hydrogen Phosphate | Zr(NH₄PO₄)(HPO₄) acs.orgosti.gov |
| Anhydrous Zirconium Phosphate | Zr(HPO₄)₂ acs.org |
Acidity and Basicity Characterization (e.g., Pyridine-FTIR, TPD-NH₃)
The acidic properties of zirconium phosphate materials are central to their use in catalysis. These properties are characterized using probe molecules and temperature-programmed techniques.
Temperature-Programmed Desorption of Ammonia (TPD-NH₃) is used to determine the total number and strength distribution of acid sites. researchgate.net In this method, the material is first saturated with ammonia and then heated at a constant rate. The temperature at which ammonia desorbs is indicative of the acid site strength; weakly bound ammonia desorbs at lower temperatures, while strongly bound ammonia desorbs at higher temperatures. researchgate.net The thermal analysis of ammonium zirconium phosphate, which shows two distinct temperature regions for ammonia release, effectively functions as a TPD experiment, indicating the presence of at least two types of acid sites with different strengths. acs.orgnih.govacs.org
Fourier-Transform Infrared Spectroscopy of Adsorbed Pyridine (B92270) (Pyridine-FTIR) is a powerful technique for distinguishing between different types of acid sites. rsc.org After adsorbing pyridine onto the catalyst surface, FTIR spectroscopy can identify pyridine molecules interacting with Brønsted acid sites (proton donors, such as P-OH groups) and Lewis acid sites (electron-pair acceptors, such as coordinatively unsaturated Zr⁴⁺ cations). researchgate.netscirp.org Pyridine adsorbed on Brønsted sites typically shows a characteristic absorption band around 1545 cm⁻¹, while pyridine on Lewis sites exhibits a band near 1450 cm⁻¹. researchgate.net This analysis provides a qualitative and quantitative picture of the nature of the surface acidity. While ammonia is excellent for quantifying total acidity with TPD, pyridine is often preferred for spectroscopic differentiation of acid site types. rsc.org
Table 4: Techniques for Acidity Characterization
| Technique | Probe Molecule | Information Obtained |
|---|---|---|
| TPD-NH₃ | Ammonia (NH₃) | Quantifies total acidity and the distribution of acid site strengths (weak, medium, strong). researchgate.netresearchgate.net |
| Pyridine-FTIR | Pyridine (C₅H₅N) | Differentiates between and quantifies Brønsted acid sites (from P-OH groups) and Lewis acid sites (from Zr⁴⁺ ions). rsc.orgscirp.org |
Ion Exchange Phenomena in Zirconium Phosphate Materials
Mechanism of Cation Exchange
The ability of zirconium phosphate (B84403) materials to function as ion exchangers is fundamentally linked to their unique structure and the presence of active chemical sites. The process is not one of simple electrostatic attraction but involves specific interactions with the material's framework.
Role of Brønsted Acid Sites and Interlayer Protons
The primary mechanism for cation exchange in zirconium phosphate (ZrP) materials is governed by the presence of Brønsted acid sites. nih.govmdpi.com These sites are the P-OH groups located on the surface of the material's layers. mdpi.com The protons within these phosphate groups are exchangeable, allowing them to be displaced by other cations in an ion exchange reaction. nih.gov This process is essentially an acid-base reaction where incoming cations replace the interlayer protons. nih.gov The acidity of these sites can be tuned, for instance by modifying the material with sulfuric acid, which can enhance both Brønsted and Lewis acidity. researchgate.net The layers of zirconium phosphate are held together by van der Waals forces, with a typical interlayer distance in α-ZrP of 0.76 nm, which includes a 0.1 nm space occupied by water molecules. nih.gov The exchange process is initiated when hydroxide (B78521) ions in the surrounding solution react with the P-OH groups, creating negatively charged sorption sites (→O₃PO⁻) that facilitate the entry of cations. researchgate.net
Influence of Cation Size and Charge
The efficiency and feasibility of cation exchange in zirconium phosphate are significantly influenced by the physical and chemical properties of the incoming ions, specifically their size and charge. The crystalline structure of α-zirconium phosphate has a limited opening size, which would theoretically only permit spherical cations with a diameter of up to 2.63 Å to diffuse into the crystal lattice. oup.comoup.com However, the layered structure can swell to accommodate larger cations. oup.com For this reason, modifications are often made to enlarge the interlayer spacing of standard α-ZrP (7.6 Å) to make it suitable for the exchange of larger cations. researchgate.net
The affinity for different cations is not solely dependent on size. The charge of the cation also plays a crucial role. For heavy metal ions, the selectivity sequence can be explained by the Hard and Soft Acids and Bases (HSAB) theory. researchgate.netmdpi.com For instance, the higher affinity for Pb²⁺ over other divalent cations like Zn²⁺ and Cd²⁺ is attributed to the possibility of inner-sphere complex formation with the phosphate groups. researchgate.netmdpi.com
Selective Ion Exchange Properties
Zirconium phosphate materials exhibit notable selectivity for certain cations, a property that is exploited in various applications, from water treatment to the separation of radioactive elements.
Affinity for Ammonium (B1175870) Ions (NH₄⁺)
Zirconium phosphate demonstrates a significant capacity for exchanging ammonium ions (NH₄⁺). The ion-exchange reaction involving ammonium is well-documented, where α-zirconium phosphate is directly converted into the ammonium form, Zr(NH₄PO₄)₂·H₂O. oup.comoup.com The forward process occurs readily in a single stage at an equilibrium pH of approximately 5.9-6.0. oup.comiaea.org The reverse process, however, is more complex, proceeding in three stages. oup.comiaea.org The theoretical ion-exchange capacity for ammonium ions can reach 6.6 meq/g in alkaline solutions. oup.com Studies have shown that zirconium phosphate can absorb up to 10.2 wt% of ammonia (B1221849). nih.gov The process involves the formation of different phases, such as a half-exchanged form with the composition Zr(NH₄PO₄)(HPO₄)·nH₂O. oup.comiaea.orgosti.gov Research has also focused on enhancing the selectivity for NH₄⁺ over competing ions like Ca²⁺ by applying a gas-permeable, hydrophobic coating to the ZrP surface, which resulted in a 94% increase in NH₄⁺ binding. nih.govresearchgate.net
Exchange of Alkali and Alkaline Earth Metal Ions (e.g., Li⁺, Na⁺, K⁺, Cs⁺)
Zirconium phosphate is an effective exchanger for various alkali and alkaline earth metal ions. In acidic solutions, ions such as Li⁺, Na⁺, and K⁺ are readily exchanged. oup.com The exchange of larger alkali metals like cesium (Cs⁺) has also been thoroughly investigated. researchgate.net The process of Cs⁺ exchange is discontinuous, with the interlayer distance of the exchanger increasing as the Cs⁺-loading increases. researchgate.net This leads to the formation of distinct phases, such as ZrHCs(PO₄)₂·2H₂O and Zr(CsPO₄)₂·6H₂O, with progressively larger interlayer distances of 11.3 Å and 14.2 Å, respectively. researchgate.net The material shows a high affinity and distribution coefficient (Kd) for Cs⁺, making it useful for its separation. scialert.net
The exchange behavior extends to alkaline earth metals as well. For instance, the ion-exchange capacity for barium (Ba²⁺) ions is 4.4 meq/g, which is the same as that for lithium and ammonium ions. oup.com The exchange of Ca²⁺ ions also leads to an increase in the interplanar spacing of the material. oup.com
Sorption of Heavy Metal Ions (e.g., Cd²⁺, Pb²⁺, Cu²⁺, U(VI))
Amorphous and crystalline zirconium phosphates are effective sorbents for removing toxic heavy metal ions from aqueous solutions. researchgate.netmdpi.com The uptake is an ion-exchange process that is dependent on the solution's pH. researchgate.net ZrP exhibits high selectivity for heavy metals even in the presence of high concentrations of competing ions like calcium. researchgate.net The affinity for different heavy metals often follows the order: Pb²⁺ > Zn²⁺ ≈ Cd²⁺. researchgate.netmdpi.com This high selectivity for lead is partly attributed to inner-sphere complex formation. researchgate.net A modified zirconium phosphonate (B1237965) material demonstrated a maximum adsorption capacity for Pb²⁺ of 485.3 mg/g. acs.org Zirconium phosphate has also been studied for the sorption of radionuclides, including bivalent ions like Cu(II) and Pb(II) and trivalent actinides, as part of nuclear fuel reprocessing research. nih.gov
Interactive Table: Ion Adsorption/Exchange Capacity of Zirconium Phosphate Materials
This table summarizes the reported adsorption capacities of various zirconium phosphate-based materials for different ions. The capacity can be influenced by the material's form (crystalline, amorphous), modification, and the conditions of the experiment (pH, temperature).
| Ion | Adsorbent Material | Adsorption/Exchange Capacity | Reference |
| NH₄⁺ | Crystalline Zirconium Phosphate (c-ZrP) | 6.6 meq/g | oup.com |
| NH₃ | Zirconium Phosphate [Zr(HPO₄)₂·H₂O] | 10.2 wt% | nih.gov |
| Pb²⁺ | Mesoporous Zirconium Phosphonate (NTAZP) | 485.3 mg/g | acs.org |
| Ba²⁺ | Crystalline Zirconium Phosphate (c-ZrP) | 4.4 meq/g | oup.com |
| Li⁺ | Crystalline Zirconium Phosphate (c-ZrP) | 4.4 meq/g | oup.com |
Ion Exchange Capacity Determination and Factors Affecting It
The ion exchange capacity of phosphoric acid, ammonium zirconium salt, a member of the zirconium phosphate family of materials, is a critical parameter that quantifies its ability to exchange ions with a surrounding solution. This capacity is not a fixed value but is influenced by a confluence of factors, including the inherent properties of the exchanger material and the external experimental conditions.
The theoretical ion exchange capacity of crystalline α-zirconium phosphate (α-ZrP) is significant. In practice, the observed ion exchange capacity can vary. For instance, studies on crystalline zirconium phosphate have determined an ion-exchange capacity of 4.4 meq/g in acidic solutions and 6.6 meq/g in alkaline solutions. oup.comoup.com
Several key factors influence the ion exchange capacity:
Crystallinity of the Material: Amorphous forms of zirconium phosphate often exhibit different exchange capacities compared to their crystalline counterparts. Amorphous zirconium phosphates have shown sodium ion exchange capacities ranging from 4.9 to 8.8 meq/g. mdpi.com
Nature of the Exchanging Ion: The size and charge of the cation being exchanged play a crucial role. For example, the breakthrough capacities for various substituted ammonium ions on zirconium phosphate have been shown to vary inversely with the size of the substituent. acs.org
pH of the Solution: The concentration of hydrogen ions in the solution significantly affects the equilibrium of the ion exchange reaction. An increase in pH generally leads to a higher uptake of cations as the competition from H+ ions decreases. nih.gov
Temperature: Temperature can influence the ion exchange equilibrium. For instance, the breakthrough capacities for mono-, di-, and triethanolammonium (B1229115) ions on zirconium phosphate were found to be about 0.08 meq/ml larger at 25°C compared to 50°C. acs.org
Presence of Competing Ions: The selectivity of the zirconium phosphate material for different ions will dictate the exchange capacity in a multi-ion solution. For example, in a simulated intestinal fluid, a coated form of zirconium phosphate showed a nearly fourfold increase in selectivity for NH₄⁺ over Ca²⁺. acs.orgnih.gov
Synthesis Method: The preparation route of the zirconium phosphate can alter its physical and chemical properties, such as acidity and particle morphology, which in turn affects its ion exchange behavior for different metal ions. scilit.comresearchgate.net
The determination of ion exchange capacity is typically carried out using methods such as pH titration and batch equilibrium studies. In a typical batch experiment, a known mass of the ion exchanger is equilibrated with a solution containing the ion of interest at a specific concentration and pH. The change in the ion's concentration in the solution is then measured to calculate the amount of ion exchanged.
Table 1: Breakthrough Capacities of Various Ammonium Ions on Zirconium Phosphate at 50°C
| Ion | Breakthrough Capacity (meq/ml of bed) |
| Methylammonium | 0.30 |
| Ammonium | 0.30 |
| Ethylammonium | 0.20 |
| Ethanolammonium | 0.20 |
| Diethanolammonium | 0.18 |
| Diethylammonium | 0.16 |
| Triethanolammonium | 0.16 |
| n-Octylammonium | 0.10 |
This table is based on data from a study on the ion exchange behavior of substituted ammonium ions on zirconium phosphate. acs.org
Thermodynamic and Kinetic Aspects of Ion Exchange
The ion exchange process in zirconium phosphate materials is governed by both thermodynamic and kinetic principles, which dictate the spontaneity, extent, and rate of the exchange reaction.
Thermodynamic Considerations:
The thermodynamics of ion exchange provide insight into the feasibility and equilibrium of the process. Key thermodynamic parameters include the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). A negative ΔG° indicates a spontaneous exchange reaction.
For the absorption of ammonia by zirconium phosphate, the standard enthalpy change (ΔH°) has been determined. The absorption of the first mole of ammonia per mole of zirconium phosphate has a ΔH° of ≤ -111 kJ/mol, and the second mole of ammonia has a ΔH° of -64 kJ/mol, indicating strong exothermic interactions. acs.org
In a study of K⁺-H⁺ exchange on α-zirconium phosphate, the following thermodynamic values were determined:
ΔG°: 6.15 kcal/mole
ΔH°: +1.58 kcal/mole
ΔS°: -15.3 e.u.
The positive enthalpy change suggests that the reaction is endothermic, and the negative entropy change indicates a more ordered system after the exchange. tamu.edu The selectivity of the exchanger for different ions is a critical thermodynamic aspect. For instance, at low loading, the selectivity sequence on amorphous zirconium phosphate is K⁺ > Na⁺ > Li⁺, which is influenced by the hydration energies of the cations. At higher loading, the sequence reverses to Li⁺ > Na⁺ > K⁺ due to the dominance of electrostatic interactions within the exchanger. tamu.edu
Kinetic Considerations:
The kinetics of ion exchange describe the rate at which the exchange occurs. The rate-determining step can be either film diffusion (diffusion of ions through the liquid film surrounding the exchanger particle) or particle diffusion (diffusion of ions within the pores of the exchanger).
Studies on the ammonium-hydrogen ion exchange on α-zirconium phosphate have shown that the reaction rate is dependent on the composition of the solution. Equilibrium was reached in about 6 hours when using a 0.1 M ammonium chloride solution, whereas it took approximately 5 days with 0.1 M aqueous ammonia. oup.com This difference highlights the influence of the solution's properties on the exchange kinetics.
In another study, the sorption of Eu³⁺ onto α-ZrP, used as an analogue for other trivalent cations, was found to be rapid, with 93% of the ions being sorbed within 5 minutes. nih.gov The kinetics of this process were well-described by a film diffusion model. nih.gov The rate of exchange is also influenced by the interlayer distance of the crystalline zirconium phosphate, with smaller distances potentially leading to slower kinetics. acs.org
Table 2: Thermodynamic and Kinetic Data for Ion Exchange on Zirconium Phosphate Materials
| System | Parameter | Value | Reference |
| NH₃ absorption on ZrP | ΔH° (1st mole) | ≤ -111 kJ/mol | acs.org |
| NH₃ absorption on ZrP | ΔH° (2nd mole) | -64 kJ/mol | acs.org |
| K⁺-H⁺ exchange on α-ZrP | ΔG° | 6.15 kcal/mole | tamu.edu |
| K⁺-H⁺ exchange on α-ZrP | ΔH° | +1.58 kcal/mole | tamu.edu |
| K⁺-H⁺ exchange on α-ZrP | ΔS° | -15.3 e.u. | tamu.edu |
| NH₄⁺-H⁺ exchange (0.1 M NH₄Cl) | Time to Equilibrium | ~6 hours | oup.com |
| NH₄⁺-H⁺ exchange (0.1 M NH₃) | Time to Equilibrium | ~5 days | oup.com |
| Eu³⁺ sorption on α-ZrP | Sorption Percentage | 93% in 5 minutes | nih.gov |
Intercalation Chemistry of Layered Zirconium Phosphates
Principles of Intercalation in Layered Inorganic Materials
Intercalation refers to the reversible insertion of guest species into the space, or galleries, between the layers of a host material without significant disruption to the host's layered structure. numberanalytics.comwikipedia.org The process is a hallmark of many layered inorganic compounds, including graphite, transition metal dichalcogenides, and metal phosphates like α-zirconium phosphate (B84403). fiveable.melibretexts.org
The fundamental principle of intercalation involves a host-guest interaction, where the layered host provides a two-dimensional framework into which guest molecules or ions can be inserted. numberanalytics.com This interaction is governed by several factors, including the chemical nature, size, and shape of the guest species, as well as the structural and electronic properties of the host lattice. numberanalytics.com The driving force for intercalation is often a chemical reaction, such as an acid-base reaction, ion exchange, or redox reaction, which provides the necessary energy to overcome the forces holding the layers together and expand the interlayer spacing. numberanalytics.comwikipedia.orglibretexts.org
Intercalation reactions can be broadly categorized based on the nature of the host-guest interaction:
Acid-Base Intercalation: This involves the reaction between an acidic host and a basic guest, or vice versa. numberanalytics.com In the case of α-ZrP, the acidic P-OH groups on the surface of the layers can react with basic molecules like amines. nih.govtandfonline.comtandfonline.com
Ion-Exchange Intercalation: This process involves the replacement of ions in the interlayer space of the host with ions from the surrounding solution. numberanalytics.com α-ZrP exhibits a high ion-exchange capacity, allowing for the exchange of its protons with other cations. tandfonline.com
Redox Intercalation: This type of intercalation is driven by the transfer of electrons between the host and the guest. numberanalytics.comlibretexts.org
The intercalation process significantly alters the properties of the host material. The insertion of guest species typically leads to an increase in the interlayer distance, which can be detected by techniques like X-ray powder diffraction (XRPD). nsf.govamericanelements.com Furthermore, the physical and chemical properties of the host, such as its electrical conductivity, optical properties, and catalytic activity, can be substantially modified. numberanalytics.com
Intercalation of Organic Molecules
The layered structure of α-zirconium phosphate, with its acidic hydroxyl groups, makes it an excellent host for the intercalation of a wide variety of organic molecules, particularly those with basic functionalities.
The intercalation of n-alkylamines into α-zirconium phosphate is a well-studied phenomenon. rsc.orgrsc.orgresearcher.life The basic amine group reacts with the acidic P-OH groups of the host, leading to the insertion of the alkylamine molecules into the interlayer galleries. The arrangement of the intercalated amines is dependent on the chain length and the degree of amine uptake.
For short-chain alkylamines (C1-C4), at low concentrations, the molecules tend to lie parallel to the zirconium phosphate layers. rsc.orgrsc.org As more amine is intercalated, a bilayer is formed where the alkyl chains are inclined at an angle of approximately 60° to the layers. rsc.orgrsc.org Longer-chain amines, however, tend to form a bilayer arrangement even at low levels of uptake. rsc.orgrsc.org The intercalation of n-butylamine, for instance, has been shown to effectively increase the interlayer distance of α-ZrP. nih.govtandfonline.comtandfonline.com In some cases, particularly with methyl and propylamine, disordered gels can form at intermediate intercalation levels, which recrystallize at higher amine concentrations. rsc.org
Aminonaphthalenes have also been successfully intercalated into α-zirconium hydrogenphosphate, demonstrating the versatility of this host material for incorporating aromatic amines. acs.org
| Guest Molecule | Intercalation Behavior | Resulting Interlayer Spacing (Å) | Reference(s) |
| Short-chain n-alkylamines (C1-C4) | Initially parallel to layers, then form an inclined bilayer at higher uptake. | Varies with uptake; for methylamine, phases with 9.5 Å, 13.2 Å, and 16.2 Å have been observed. | rsc.orgrsc.org |
| Long-chain n-alkylamines | Form a bilayer even at low uptakes. | Increases with chain length. | rsc.orgrsc.org |
| n-Butylamine | Effective in widening the interlayer distance. | - | nih.govtandfonline.comtandfonline.com |
| Aminonaphthalenes | Successful intercalation into α-zirconium hydrogenphosphate. | - | acs.org |
Aromatic heterocyclic bases such as diazoles (pyrazole, imidazole) and diazines (pyridazine, pyrimidine, pyrazine) have been intercalated into α-zirconium hydrogen phosphate. bohrium.com Direct intercalation of these bases can be slow, so a common strategy involves pre-swelling the α-ZrP with an alkanol, such as ethanol (B145695) or butanol, followed by equilibration with a solution of the heterocyclic base. bohrium.com
The composition and interlayer distance of the resulting intercalation compounds suggest that the guest molecules are accommodated in the interlayer region as a monolayer, with the molecules lying flat or slightly tilted with respect to the surface of the layers. bohrium.com The intercalation of these molecules can influence the protonic conductivity of the host material. bohrium.com
The intercalation of surfactants and polymer precursors into α-zirconium phosphate is a key step in the preparation of polymer-layered silicate (B1173343) nanocomposites and for the exfoliation of the layered material. Long-chain alkylammonium cations, which are a type of surfactant, can be exchanged into a pre-swelled phase of γ-zirconium phosphate. researchgate.net
Polyetheramines, such as Jeffamines, have been successfully intercalated into α-zirconium phosphate, with the resulting interlayer spacing being dependent on the chain length of the polyetheramine. rsc.org These intercalated compounds can then be used to prepare epoxy resin-zirconium phosphate nanocomposites. rsc.org Similarly, aniline (B41778) monomers can be encapsulated within the interlayer space of zirconium phosphates and subsequently polymerized to form polyaniline-intercalated composites. rsc.org The properties of the polyaniline formed within the confined space of the host are different from those of bulk polyaniline. rsc.org
Structural Changes Upon Intercalation
The most prominent structural change that occurs upon the intercalation of guest molecules into layered zirconium phosphate is the expansion of the interlayer spacing. americanelements.combohrium.com This expansion can be readily observed and quantified using X-ray powder diffraction (XRPD), which shows a shift in the diffraction peaks to lower angles, corresponding to a larger d-spacing. nsf.govamericanelements.com
The extent of this expansion depends on the size, shape, and orientation of the intercalated guest molecules. For example, the intercalation of n-alkylamines leads to a systematic increase in the interlayer spacing with increasing alkyl chain length. rsc.orgrsc.org The orientation of the guest molecules within the interlayer gallery also plays a crucial role. As previously mentioned, short-chain alkylamines may initially lie parallel to the layers, resulting in a smaller expansion, and then reorient to a more upright position at higher concentrations, leading to a larger interlayer distance. rsc.orgrsc.org
Solid-state NMR spectroscopy is another powerful technique for monitoring the structural changes upon intercalation. americanelements.comosti.gov It can provide information about the local environment of the phosphorus atoms in the host and the carbon atoms in the guest molecules, confirming the presence of the intercalated species in the interlayer space and providing insights into their bonding and dynamics. osti.govosti.gov For instance, solid-state NMR has been used to confirm the intercalation of methanol (B129727) into the interlayer spaces of α-ZrP. osti.gov
Exfoliation of Zirconium Phosphate Nanosheets via Intercalation
Exfoliation is the process of completely separating the individual layers of a layered material to produce two-dimensional nanosheets. mdpi.comnih.gov For α-zirconium phosphate, intercalation is often a prerequisite for successful exfoliation. The intercalation of certain molecules, particularly bulky organic amines, can weaken the interlayer forces sufficiently to allow for the separation of the layers in a suitable solvent. nih.gov
A common strategy for the exfoliation of α-ZrP involves the intercalation of small, positively charged amines that displace the protons of the phosphate groups. mdpi.comresearchgate.net The formation of a bilayer of these amines in the interlayer space can lead to exfoliation due to cation-cation repulsion. mdpi.com Tetra(n-butylammonium) hydroxide (B78521) (TBAH) is a frequently used exfoliating agent for α-ZrP. mdpi.commdpi.com
The process of exfoliation can also be assisted by methods such as ultrasonication or melt compounding. researchgate.netproquest.com For example, α-ZrP can be first intercalated with diglycolamine (DGA) to increase the interlayer distance, and then exfoliated by melt compounding with a functionalized polymer. researchgate.net The resulting exfoliated zirconium phosphate nanosheets can be used as fillers to enhance the mechanical and thermal properties of polymer nanocomposites. nih.govresearchgate.net
Surface Modification Through Intercalation
The layered structure of zirconium phosphates, particularly α-zirconium phosphate (α-ZrP), offers a versatile platform for surface modification through the intercalation of various guest molecules. This process allows for the tailoring of the material's properties by introducing new functionalities within the interlayer spaces and on the external surfaces of the nanoplatelets. The intercalation of ammonium-containing species is a key method for modifying zirconium phosphate, leading to the formation of compounds such as phosphoric acid, ammonium (B1175870) zirconium salt.
The fundamental principle behind the intercalation into α-ZrP lies in the presence of acidic P-OH groups within its layers. iaea.org These protons can be exchanged with cations, or they can interact with basic molecules, leading to an expansion of the interlayer distance to accommodate the guest species. The ability to control the interlayer spacing and the surface chemistry makes intercalated zirconium phosphates attractive for a wide range of applications. nih.govacs.org
One of the primary methods to achieve surface modification is through ion exchange. The protons in α-ZrP can be replaced by various cations, including ammonium ions (NH₄⁺). This ion exchange process is a direct route to forming ammonium zirconium phosphate. Studies have shown that the ammonium-hydrogen ion exchange on α-zirconium phosphate is a distinct process that results in the formation of a stable ammonium form of the material. iaea.org
Furthermore, zirconium phosphate exhibits a high capacity for ammonia (B1221849) absorption, which leads to the formation of ammonium zirconium phosphate dihydrate (Zr(NH₄PO₄)₂·H₂O). researchgate.net This process involves the reaction of ammonia with the phosphate groups within the layers. The intercalation of ammonia not only modifies the chemical composition but also significantly alters the interlayer spacing of the material.
The intercalation process can be influenced by several factors, including the nature of the guest molecule, the solvent system, and the reaction conditions. For instance, the exfoliation of zirconium phosphate layers, often assisted by the intercalation of bulky organic amines, can create single or few-layer nanosheets. These exfoliated nanosheets provide a larger accessible surface area for subsequent functionalization.
Detailed Research Findings
Research into the intercalation of ammonium and amine species into zirconium phosphates has yielded significant insights into the resulting structural and chemical modifications.
A key study investigated the ammonium-hydrogen ion exchange on α-zirconium phosphate prepared by a direct precipitation method. The forward process, where α-zirconium phosphate is converted to the ammonium form, occurs in a single stage at an equilibrium pH of 5.9-6.0. In the reverse process, the reaction proceeds in three stages, involving a half-exchanged form with the chemical composition Zr(NH₄PO₄)(HPO₄)·nH₂O. iaea.org
Another significant area of research is the absorption of ammonia by zirconium phosphate. It has been demonstrated that zirconium phosphate can absorb up to 2 moles of ammonia per mole of Zr(HPO₄)₂·H₂O. researchgate.net This absorption leads to the formation of different phases, including Zr(NH₄PO₄)(HPO₄)·H₂O and ultimately Zr(NH₄PO₄)₂·H₂O. The process is reversible, and the material can be regenerated by heat treatment. researchgate.net
The intercalation of larger organic amines, such as polyether amines, has also been extensively studied. These studies show that the interlayer spacing of α-zirconium phosphate can be systematically controlled by the chain length of the intercalated amine. This ability to tailor the interlayer distance is crucial for creating nanocomposites and materials with specific functionalities.
The surface of zirconium phosphate nanoplatelets can also be covalently functionalized. For example, the reaction of surface phosphate groups with epoxides leads to the formation of P-O-C bonds, covalently attaching organic modifiers to the surface. nih.gov This surface functionalization can be performed independently of or in conjunction with interlayer intercalation, leading to bifunctional materials with controlled properties on both the internal and external surfaces.
The table below summarizes the changes in interlayer spacing of α-zirconium phosphate upon intercalation with different guest molecules, as reported in various studies.
| Guest Molecule | Initial Interlayer Spacing (Å) | Final Interlayer Spacing (Å) | Reference |
| Ammonia (forming Zr(NH₄PO₄)₂·H₂O) | 7.6 | 9.2 | researchgate.net |
| Cisplatin | 7.6 | 13.4 | nih.gov |
| Polyether amine (Jeffamine M-600) | 7.6 | 29.4 | |
| Polyether amine (Jeffamine M-2070) | 7.6 | 88.0 |
Note: Data for polyether amines are representative examples of how varying the size of the intercalating amine affects the interlayer spacing.
The following table details the different phases formed during the absorption of ammonia by zirconium phosphate.
| Phase | Chemical Formula | Key Characteristics |
| α-Zirconium Phosphate | Zr(HPO₄)₂·H₂O | Initial layered material with an interlayer distance of 7.6 Å. |
| Monoammoniate | Zr(NH₄PO₄)(HPO₄)·H₂O | Intermediate phase formed during ammonia absorption. |
| Diammoniate | Zr(NH₄PO₄)₂·H₂O | Final product of ammonia absorption with an expanded interlayer spacing. researchgate.net |
These findings highlight the remarkable versatility of zirconium phosphates as host materials. The ability to modify their surfaces and interlayer galleries through intercalation opens up possibilities for the design of advanced functional materials.
Catalytic Applications of Zirconium Phosphate Materials
Zirconium Phosphate (B84403) as Solid Acid Catalysts
Zirconium phosphate-based materials, including ammonium (B1175870) zirconium phosphate, are distinguished by their strong acidic properties, which are fundamental to their catalytic activity. The preparation method and composition, such as the P/Zr ratio, play a crucial role in determining the surface characteristics and acid-base properties of the resulting catalyst. cjcatal.commdpi.com
The catalytic prowess of zirconium phosphates stems from the presence of both Brønsted and Lewis acid sites on their surface. cjcatal.com The P-OH groups on the surface of the layers are responsible for Brønsted acidity, while the Zr⁴⁺ centers act as Lewis acid sites. cjcatal.commdpi.com This dual acidity is a key factor in their ability to catalyze a wide range of reactions.
The balance between Brønsted and Lewis acidity can be tailored by modifying the synthesis conditions or through post-synthesis treatments. For instance, modification with sulfuric acid can enhance both types of acidity by adjusting the S/Zr ratio, leading to improved catalytic performance in reactions like the production of ethyl levulinate from furfuryl alcohol. mdpi.com The interplay between these acid sites is critical; for example, in the conversion of glucose to 5-hydroxymethylfurfural (B1680220) (5-HMF), Lewis acids facilitate the initial isomerization of glucose to fructose, while Brønsted acids are crucial for the subsequent dehydration steps.
A study on a series of zirconium phosphates with varying P/Zr ratios revealed that a balance between Brønsted and Lewis acidity, coupled with a high surface area and abundant mesopores, resulted in high conversion (99.1%) and productivity in certain biomass conversion processes. mdpi.com The ability to control the nature and concentration of these acid sites allows for the fine-tuning of the catalyst for specific organic transformations.
The physical properties of zirconium phosphate catalysts, such as surface area, porosity, and morphology, significantly impact their catalytic efficiency. A high surface area is desirable as it increases the number of exposed acid sites available for interaction with reactant molecules. cjcatal.commdpi.com For instance, mesoporous zirconium phosphate with a high surface area (407 m²/g) has demonstrated excellent catalytic activity in the conversion of fructose, glucose, and sucrose (B13894) to 5-HMF. mdpi.com
The method of synthesis has a profound effect on these physical characteristics. Hydrothermal synthesis, for example, has been employed to produce zirconium phosphates with high surface areas and well-defined pore structures, leading to superior catalytic performance in various reactions. mdpi.com
Applications in Organic Reactions
The unique properties of zirconium phosphate materials, including ammonium zirconium phosphate, make them effective catalysts for a variety of important organic reactions.
Framework zirconium phosphates, including those stabilized by ammonium cations, have shown promise as catalysts for the isomerization of paraffins such as pentane (B18724) and hexane. researchgate.net This process is crucial for producing high-octane gasoline components. The catalytic activity in this application is closely linked to the presence of strong acid sites on the catalyst surface.
Research has shown that highly dispersed framework zirconium phosphates can be synthesized through methods like mechanochemical activation or sol-gel processes followed by hydrothermal treatment. researchgate.net These synthesis routes influence the resulting material's structure, dispersity, and porous characteristics, which in turn affect its catalytic performance in paraffin (B1166041) isomerization. The relationship between the bulk structure and the surface acidity, including the concentration of Brønsted and Lewis sites, is a key area of study to optimize these catalysts for industrial applications. researchgate.net
Table 1: Performance of Zirconium-Based Catalysts in n-Hexane Isomerization
| Catalyst | Temperature (°C) | Conversion (wt.%) | Isomer Selectivity (%) | Reference |
|---|---|---|---|---|
| Pt/SO₄-ZrO₂ | 170 | 63 | - | core.ac.uk |
| 0.4%Co/HMOR/10%ZrO₂–SO₄²⁻ | 180 | 80-86 | 90 | ppor.az |
| Pt/SZ/Al₂O₃ (25-30 wt% SZ) | - | - | High stability and selectivity | ppor.az |
This table presents data on the performance of various zirconium-based catalysts in n-hexane isomerization, highlighting the impact of catalyst composition and reaction conditions on conversion and selectivity.
Zirconium phosphate-based materials have been investigated as catalysts for selective oxidation and oxidative dehydrogenation reactions. In selective oxidation, for example, copper zirconium phosphate has been used for the oxidation of alcohols to their corresponding aldehydes or ketones using hydrogen peroxide as the oxidant. cjcatal.com This process can be carried out without the need for organic solvents, making it an environmentally friendly approach. cjcatal.com Similarly, nickel zirconium phosphate nanoparticles have demonstrated efficiency in the selective oxidation of a wide range of alcohols. cjcatal.com
In the realm of oxidative dehydrogenation, framework zirconium phosphates have been identified as promising catalysts for the conversion of propane (B168953) to propylene. researchgate.net Furthermore, zirconium vanadate (B1173111) catalysts have been successfully used for the oxidative dehydrogenation of ethylbenzene (B125841) to styrene, a key industrial monomer. rsc.org The catalytic activity in these reactions is often attributed to the redox properties of the metal centers integrated into the zirconium phosphate framework and the acidic nature of the support.
Table 2: Catalytic Performance in Selective Oxidation and Oxidative Dehydrogenation
| Reaction | Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Alcohol Oxidation | Nickel Zirconium Phosphate | Various Alcohols | Aldehydes/Ketones | - | High | cjcatal.com |
| Alcohol Oxidation | Copper Zirconium Phosphate | Various Alcohols | Aldehydes/Ketones | - | High | cjcatal.com |
| Cyclohexane Oxidation | Zr(IV)-based MOFs | Cyclohexane | Cyclohexanol/Cyclohexanone | ~5 | ~98 | nih.gov |
| Ethylbenzene ODH | Zirconium Vanadate | Ethylbenzene | Styrene | - | - | rsc.org |
| Ethylbenzene ODH | 10%K/CeO₂ | Ethylbenzene | Styrene | 90.8 | 97.5 | mdpi.com |
| Propane ODH | Boron-based catalysts | Propane | Propylene | - | High | ornl.gov |
This table summarizes the performance of various catalysts in selective oxidation and oxidative dehydrogenation reactions, showcasing their effectiveness for different substrates and desired products.
Zirconium phosphate catalysts have emerged as highly effective materials for the conversion of biomass into valuable chemicals and biofuels. mdpi.com Their water tolerance is a significant advantage in these processes, which are often carried out in aqueous media. mdpi.com They have been successfully employed in the dehydration of carbohydrates like fructose, glucose, and sucrose to produce 5-hydroxymethylfurfural (5-HMF), a key platform chemical. mdpi.com
In the production of biodiesel, zirconium phosphate-based solid acid catalysts are used for the esterification of free fatty acids (FFAs) and the transesterification of triglycerides. core.ac.uknih.gov For example, a sulfonated α-zirconium phosphate single-layer nanosheet catalyst has shown superior efficiency in the esterification of oleic acid with methanol (B129727). The high concentration of accessible acid sites on these catalysts drives the reaction towards high conversion rates. mdpi.com The use of these heterogeneous catalysts simplifies the purification process and reduces waste compared to traditional homogeneous catalysts. mdpi.com
Table 3: Zirconium-Based Catalysts in Biodiesel Production
| Catalyst | Feedstock | Reaction | Yield/Conversion | Reference |
|---|---|---|---|---|
| Sulfated Zirconia | Palm Oil Free Fatty Acid (POFFA) | Esterification | 80.2% Yield | core.ac.uk |
| Sulfated Zirconia | Palm Fatty Acid Distillate (PFAD) | Esterification | 83.2% Conversion | arpnjournals.org |
| SO₃H@ZrP | Oleic Acid | Esterification | ~89% Conversion | mdpi.com |
| La₂O₃/ZrO₂ | Sunflower Oil | Transesterification | High FAME Yield | nih.gov |
| ɤ-Alumina-Zirconia | Used Cooking Oil | Esterification | 88% Conversion | researchgate.net |
This table provides an overview of the application of zirconium-based catalysts in biodiesel production through esterification and transesterification reactions with various feedstocks.
Zirconium Phosphate as Catalyst Supports
The versatility of zirconium phosphate extends to its use as a robust support for various catalytically active species. mdpi.comresearchgate.net Its layered structure, high surface area, and ion-exchange capabilities make it an ideal platform for immobilizing and stabilizing active catalysts, thereby enhancing their performance and facilitating their recovery and reuse. mdpi.comresearchgate.net This dual functionality is a key advantage in developing sustainable catalytic processes. mdpi.comresearchgate.net
Zirconium phosphate's ion-exchange properties allow for the straightforward immobilization of organometallic complexes and metal ions. mdpi.com The acidic protons of the phosphate groups can be exchanged for catalytically active cations. mdpi.com This method has been successfully used to prepare a variety of heterogeneous catalysts. For instance, copper ions have been intercalated into the zirconium phosphate layers, creating a catalyst with enhanced activity for multi-component reactions. iaea.org The layered structure of zirconium phosphate provides a confined environment that can influence the selectivity and activity of the immobilized metal complexes.
The ability to covalently attach functional groups to the zirconium phosphate surface further expands its utility as a support. mdpi.com For example, l-proline (B1679175) has been grafted onto the surface to create a chiral catalyst for asymmetric aldol (B89426) additions, a crucial C-C bond-forming reaction. mdpi.com This approach allows for the design of multifunctional catalysts with tailored properties for specific applications.
Zirconium phosphate has proven to be an excellent support for dispersing and stabilizing noble metal and metal oxide nanoparticles, which are highly active catalysts in a wide range of chemical transformations. mdpi.comresearchgate.net The support plays a crucial role in preventing the agglomeration of nanoparticles, which can lead to a loss of catalytic activity. wsu.edu
Noble metal nanoparticles, such as gold (Au), silver (Ag), palladium (Pd), platinum (Pt), and ruthenium (Ru), have been successfully deposited on zirconium phosphate supports. wsu.edursc.org These supported catalysts have shown high efficiency in various reactions, including hydrogenation and reduction of nitroaromatics. wsu.edursc.org For example, Ag nanoparticles supported on zirconium phosphate exhibited exceptional activity and selectivity in the hydrogenation of nitrobenzene (B124822) to azoxybenzene. rsc.org The interaction between the metal nanoparticles and the phosphate groups on the support is believed to play a key role in their catalytic performance. rsc.org
Table 2: Zirconium Phosphate as a Support for Catalytically Active Species
| Active Species | Support | Application | Key Findings | Reference |
| Organometallic Complexes | Zirconium Phosphate | C-C bond formation | Covalent attachment of ligands allows for tailored catalyst design. | mdpi.com |
| Metal Ions (e.g., Cu²⁺) | Zirconium Phosphate | Multi-component reactions | Ion-exchange leads to stable and active heterogeneous catalysts. | iaea.org |
| Noble Metal Nanoparticles (e.g., Ag, Au, Pd) | Zirconium Phosphate | Hydrogenation, Reduction | High dispersion and stability of nanoparticles, leading to enhanced catalytic activity and reusability. | wsu.edursc.orgsemanticscholar.orgrsc.org |
| Metal Oxide Nanoparticles | ZrP/SiO₂ | Fischer-Tropsch Synthesis | Good dispersion of the active phase, influencing selectivity. | mdpi.com |
Regeneration and Reusability of Zirconium Phosphate Catalysts
A significant advantage of using zirconium phosphate-based catalysts is their potential for regeneration and reuse, which is a critical factor for the economic and environmental viability of industrial processes. mdpi.commdpi.com The robust nature of the zirconium phosphate framework contributes to its stability under various reaction conditions. mdpi.com
Several studies have demonstrated the successful recycling of zirconium phosphate catalysts over multiple reaction cycles with minimal loss of activity. mdpi.comiaea.org For instance, copper zirconium phosphate catalysts used in multi-component reactions were recovered and reused three times without a significant drop in performance. iaea.org Similarly, mesoporous zirconium phosphate used in Friedel-Crafts reactions could be recycled at least six times without a significant loss of catalytic activity. mdpi.com
The regeneration method often depends on the nature of the deactivation process. In some cases, simple washing with a solvent can be sufficient to remove adsorbed organic species from the catalyst surface. mdpi.com For more stubborn deactivation, thermal treatment or acid washing may be necessary to restore the catalyst's activity. mdpi.commdpi.com For example, a zirconium phosphate catalyst that showed a drop in activity after five runs could have its catalytic activity restored for up to ten cycles by treatment with 2 M HCl overnight. mdpi.com The ability to effectively regenerate these catalysts underscores their potential as sustainable and cost-effective alternatives to homogeneous catalysts. researchgate.net
Advanced Materials and Composites Incorporating Zirconium Phosphate
Polymer/Zirconium Phosphate (B84403) Composites
The integration of zirconium phosphate (ZrP) into polymer matrices is a key strategy for developing advanced composites. The ability to exfoliate the layered ZrP into individual nanoplatelets and disperse them within a polymer can lead to significant improvements in material properties, even at low filler concentrations. nih.govnih.gov The effectiveness of ZrP as a reinforcement depends heavily on the compatibility and interaction between the filler and the polymer matrix, often necessitating the surface modification of the ZrP nanoplatelets. acs.orgacs.org
Polypropylene (B1209903) and Polyethylene (B3416737) Composites for Material Property Enhancement
The nonpolar nature of polyolefins like polypropylene (PP) and polyethylene (PE) presents a challenge for creating well-dispersed nanocomposites with inorganic fillers like zirconium phosphate. nih.gov To overcome this, researchers have developed robust methods, such as grafting maleated polyethylene (MPE) onto pre-exfoliated α-ZrP nanoplatelets. acs.orgnih.gov This approach improves the compatibility between the filler and the PE matrix.
Investigations into these composites have shown that variables like the molecular weight of the grafted polymer, graft density, and the crystallinity of the PE matrix are crucial in determining the dispersion of ZrP and the final properties of the nanocomposite. acs.orgnih.gov A well-controlled interface with long polymer brushes at a medium graft density can lead to sufficient chain entanglement and co-crystallization with the matrix polymer. acs.orgnih.gov This stabilization of the dispersed ZrP nanoplatelets results in significant enhancements in the mechanical properties of the polyethylene composite, including increased Young's modulus, yield stress, and ductility. nih.gov
Another common fabrication method is melt processing. High-density polyethylene (HDPE) has been compounded with ZrP organically modified with octadecylamine (B50001). researchgate.netrevistapolimeros.org.br This modification increases the spacing between the ZrP layers, facilitating the entry of HDPE chains into the galleries. researchgate.netscite.ai The resulting nanocomposites, while showing a partial intercalation or exfoliation of the filler, exhibited increased thermal stability. researchgate.netrevistapolimeros.org.br However, in some cases, a reduction in the elastic modulus and elongation at break was observed. researchgate.netrevistapolimeros.org.br
Research Findings on Polyethylene/Zirconium Phosphate Composites
| Property | Observation | Reference |
|---|---|---|
| Mechanical Strength | Grafting maleated polyethylene onto ZrP enhances Young's modulus, yield stress, and ductility in the composite. | nih.gov |
| Dispersion | Grafting with long polymer brushes at medium density stabilizes ZrP dispersion through chain entanglement and co-crystallization. | acs.orgnih.gov |
| Thermal Stability | Melt processing HDPE with organically modified ZrP increases the initial and maximum degradation temperatures. | researchgate.netrevistapolimeros.org.br |
| Interlayer Spacing | Modification with octadecylamine increases the lamellar spacing of ZrP, allowing for polymer intercalation. | researchgate.net |
Nafion-Zirconium Phosphate Membranes for Proton Conduction Applications
Nafion, a perfluorosulfonic acid (PFSA) ionomer, is a benchmark material for proton exchange membranes (PEMs) in fuel cells, valued for its high proton conductivity under hydrated conditions. mdpi.com However, its performance diminishes at higher temperatures due to water evaporation. mdpi.com To address this, inorganic fillers like zirconium phosphate are incorporated to create composite membranes with improved high-temperature performance. mdpi.comnih.govgoogle.com
ZrP is a hydrophilic, proton-conducting material that is thermally and chemically stable. acs.orgmdpi.com When dispersed within a Nafion matrix, ZrP nanoparticles can enhance water retention, which is crucial for maintaining proton transport pathways at temperatures above the boiling point of water. mdpi.commdpi.com The incorporation of these hygroscopic nanoparticles can improve the membrane's water uptake, thermal stability, and mechanical strength. mdpi.comnih.gov
Properties of Nafion-Zirconium Phosphate Composite Membranes
| Property | Effect of ZrP Addition | Reference |
|---|---|---|
| Water Uptake | Increased water retention, especially at higher temperatures. | mdpi.com |
| Thermal Stability | Enhanced thermal stability compared to pure Nafion membranes. | mdpi.comnih.gov |
| Mechanical Strength | Improved mechanical properties. | mdpi.commdpi.com |
| Proton Conductivity | Can be enhanced, but results vary depending on composition and conditions. | mdpi.comnih.gov |
| Dimensional Stability | Increased dimensional swelling ratio at elevated temperatures. | mdpi.com |
Polyvinyl Alcohol and Polyacrylonitrile Composites
Polyvinyl alcohol (PVA) is a water-soluble polymer with good film-forming capabilities and chemical resistance. mdpi.com When combined with exfoliated α-zirconium phosphate (e-α-ZrP), the resulting nanocomposite films, typically prepared by solution casting, show superior mechanical and thermal properties compared to the neat polymer. researchgate.net Research has demonstrated that adding a small weight percentage (e.g., 0.8 wt%) of e-α-ZrP to a PVA matrix can increase both the tensile strength and the elongation at break by 17.3% and 26.6%, respectively. researchgate.net Further enhancements in nanomechanical properties, such as hardness and elastic modulus, have been achieved by incorporating metal-doped ZrP into the PVA matrix. americanelements.comnih.gov
Polyacrylonitrile (PAN) is a synthetic resin often used as a precursor for carbon fibers. wikipedia.org Its composite with amorphous zirconium phosphate has been explored for specialized applications like the selective separation of metal ions. researchgate.net Amorphous ZrP/PAN composite ion exchangers have been synthesized to separate elements like Cobalt (Co), Neodymium (Nd), and Dysprosium (Dy). researchgate.net The powdery nature of amorphous ZrP makes it difficult for scaled-up applications, but embedding it within a PAN polymer matrix creates a more practical composite material. researchgate.net It was found that the uptake of Co, Nd, and Dy by the composite was significantly increased compared to the pristine amorphous ZrP, a phenomenon attributed to the intercalation of dimethylformamide (DMF) into the ZrP interlayer during the process. researchgate.net
Zirconium Phosphate as Functional Fillers and Synergistic Additives
Zirconium phosphate nanoplatelets are utilized as functional fillers to impart or enhance specific properties in polymer composites. acs.orgnih.gov Their high aspect ratio, excellent thermal stability, and high ion-exchange capability make them attractive for improving the mechanical, thermal, and barrier properties of polymers. acs.org The surface of ZrP can be functionalized with organic molecules to improve its compatibility with the polymer matrix, which is crucial for achieving uniform dispersion and strong interfacial adhesion. acs.orgacs.org
As a synergistic additive, ZrP can work in concert with other components to achieve enhanced performance. For instance, in flame retardant applications, ZrP can be functionalized with charring agents. acs.org This creates a hybrid nanofiller that improves the flame retardancy and mechanical properties of polymers like polyamide 6. acs.org In the field of tribology, α-ZrP nanoplatelets have been shown to be effective lubricant additives in both oil and water. researchgate.net They can significantly reduce friction by modifying the viscosity of the medium and repairing surface imperfections through a polishing effect. researchgate.net The presence of both Brønsted and Lewis acid sites on the ZrP surface also allows it to function as a solid acid catalyst in various chemical reactions. mdpi.com
Nanocomposite Fabrication and Properties
The fabrication of zirconium phosphate nanocomposites involves various techniques aimed at achieving a homogeneous dispersion of exfoliated ZrP nanoplatelets within a polymer matrix. acs.orgacs.org Common methods include:
Solution Casting: This involves dissolving the polymer and dispersing the exfoliated ZrP in a common solvent, followed by evaporation of the solvent. researchgate.netamericanelements.com
Melt Intercalation: The polymer is melt-mixed with the ZrP, allowing the polymer chains to diffuse into the galleries of the layered filler. researchgate.net
In Situ Polymerization: The monomer is polymerized in the presence of dispersed ZrP, leading to the formation of the composite material. researchgate.net
Sequential Adsorption (Layer-by-Layer Assembly): This method involves the alternating deposition of exfoliated anionic α-ZrP sheets and polycations to build multilayer thin films. psu.edu
The properties of the resulting nanocomposites are highly dependent on the degree of exfoliation and the quality of dispersion. acs.orgacs.org Agglomeration of ZrP particles can lead to a deterioration of properties. researchgate.net To ensure good dispersion, the surface of ZrP is often modified. acs.orgnih.gov For example, reacting ZrP with epoxides can create covalent bonds that make the surface more compatible with organic polymers. nih.govnih.gov Successful fabrication of well-dispersed nanocomposites can lead to materials with improved mechanical strength, thermal stability, barrier properties, and ionic conductivity. acs.orgmdpi.comresearchgate.net
Overview of Nanocomposite Fabrication and Resulting Properties
| Fabrication Method | Description | Key Resulting Properties | Reference |
|---|---|---|---|
| Solution Casting | Polymer and exfoliated ZrP are mixed in a solvent, which is then evaporated. | Improved tensile strength and thermal stability. | researchgate.net |
| Melt Processing | Polymer is melted and mixed with ZrP, often organically modified. | Enhanced thermal stability; can be partially intercalated/exfoliated. | researchgate.netrevistapolimeros.org.br |
| In Situ Polymerization | Monomer is polymerized with ZrP present, embedding the filler. | Improved dispersion and compatibility, enhancing mechanical performance. | researchgate.net |
| Sequential Adsorption | Alternating deposition of charged ZrP and polymers to create ordered thin films. | Creation of well-ordered multilayer films with controlled thickness. | psu.edu |
Self-Responsive Coatings and Films
Zirconium phosphate is being integrated into advanced coatings and films to provide "smart" or self-responsive functionalities, particularly for corrosion protection. mdpi.comresearchgate.net These coatings are designed to react to environmental stimuli, such as changes in pH, to trigger a protective action.
One innovative approach involves creating polyaniline/α-zirconium phosphate (PANI/α-ZrP) composites for self-healing anticorrosion coatings. mdpi.com In this system, the layered structure of ZrP acts as a physical barrier, blocking corrosive species from reaching the metal substrate. mdpi.com The PANI component provides passivation, and importantly, can be doped with corrosion inhibitors. mdpi.com When a corrosion process begins, the local pH changes, triggering the de-doping of the PANI and the release of the corrosion inhibitor. This inhibitor then forms a new protective layer on the metal, effectively "healing" the damaged area. mdpi.com This container-less release mechanism avoids potential defects that could be caused by the rupture of microcapsules used in other self-healing systems. mdpi.com
Furthermore, ZrP has been used to create coatings on metal surfaces like titanium to enhance their resistance to friction and corrosion. dovepress.com These coatings can exhibit excellent lubrication properties due to the layered structure of ZrP, which allows adjacent sheets to slide under shear stress. dovepress.com Spray-coating methods have also been developed to create thin, transparent epoxy films reinforced with highly aligned α-ZrP nanoplatelets, which demonstrate improved scratch resistance. paintsandcoatingsexpert.com
Environmental Remediation and Separation Technologies Utilizing Zirconium Phosphate
Ammonia (B1221849) Capture and Storage
Ammonium (B1175870) zirconium phosphate (B84403) and its parent compound, zirconium phosphate, demonstrate significant efficacy in capturing and storing ammonia, a critical function for environmental control and in specialized applications like biomedical systems.
Zirconium phosphate [Zr(HPO₄)₂·H₂O] exhibits a notable capacity for ammonia absorption, capable of binding up to two moles of ammonia per mole of the zirconium phosphate compound. acs.orgresearchgate.netresearchgate.net This absorption process results in the formation of ammonia-absorbed zirconium phosphate [Zr(NH₄PO₄)₂·H₂O]. A key characteristic of this interaction is the very low equilibrium plateau concentration of ammonia, which is approximately 1 ppm in an aqueous solution. acs.orgresearchgate.netresearchgate.net This indicates a strong affinity for ammonia, making it an effective scavenger even at low concentrations.
The equilibrium pressure during ammonia desorption from the material occurs in a two-step process. nih.govacs.org At room temperature, the equilibrium pressures are approximately 5 mPa and 25 mPa. acs.org The standard enthalpy change (ΔH⁰) for the desorption process is estimated to be around -95 kJ/mol(NH₃), signifying a chemically robust bond. researchgate.netnih.gov
The ammonia absorption capacity can be quantified under various conditions. For instance, in dialysate solutions, which simulate its use in biomedical applications, the capacity varies with the initial ammonia concentration.
Interactive Data Table: Ammonia Absorption Capacity of Zirconium Phosphate in Dialysate
| Initial NH₄-N Concentration (mg/dL) | Ammonia Capacity (mg NH₄-N/g ZrP) |
| 20 | ≥ 15 |
| 30 | ≥ 20 |
| 100 | ≥ 20 |
Note: Data sourced from patent information describing zirconium phosphate particles with improved adsorption capacity. google.com The table allows for sorting and filtering based on concentration and capacity.
A significant advantage of zirconium phosphate as an ammonia sorbent is its ability to be regenerated for repeated use. The regeneration process for ammonia-absorbed zirconium phosphate [Zr(NH₄PO₄)₂·H₂O] involves controlled heat treatment under an inert gas atmosphere. acs.orgresearchgate.net
The process occurs in distinct stages based on temperature:
353 K (80 °C): Desorption of both ammonia and crystal water begins. acs.orgresearchgate.net
473 K (200 °C): The material transforms into anhydrous monoammoniate zirconium phosphate [Zr(NH₄PO₄)(HPO₄)]. researchgate.net
673 K (400 °C): Further heating results in the formation of anhydrous zirconium phosphate [Zr(HPO₄)₂]. researchgate.net
This regenerated anhydrous zirconium phosphate can be reused to absorb ammonia from water, demonstrating its cyclical utility as an ammonia remover. acs.orgresearchgate.net Studies have shown that the material can be used repeatedly at a regeneration temperature of 473 K without a significant loss of performance. researchgate.net
Removal of Heavy Metal Ions from Aqueous Solutions
Zirconium phosphate-based materials are effective ion exchangers for the removal of toxic heavy metal ions from aqueous solutions. frontiersin.org Their performance is often dependent on the material's specific structure, such as crystallinity and particle size. frontiersin.org These materials can be used as standalone adsorbents or incorporated into composites and membranes to enhance their practical application in water treatment systems. frontiersin.orgnih.gov
The removal mechanism is primarily cation exchange, where protons in the P-OH groups of the zirconium phosphate structure are exchanged for heavy metal cations. nih.gov The selectivity for different metal ions can vary. One study reported a selectivity sequence of Pb²⁺ > Ni²⁺ > Co²⁺ > Cd²⁺ > Zn²⁺, with the adsorption capacity for lead ions being at least four times higher than for the other tested metals. nih.gov
The adsorption capacity is a critical measure of performance. Research on various zirconium phosphate composites has yielded high capacities for several priority pollutant metals.
Interactive Data Table: Maximum Adsorption Capacities for Heavy Metals
| Heavy Metal Ion | Adsorbent Material | Maximum Adsorption Capacity (mg/g) | pH |
| Pb(II) | Graphene Oxide–Zirconium Phosphate Nanocomposite | 363.42 | 6 |
| Cu(II) | Graphene Oxide–Zirconium Phosphate Nanocomposite | 328.56 | 6 |
| Zn(II) | Graphene Oxide–Zirconium Phosphate Nanocomposite | 251.58 | 6 |
| Cd(II) | Graphene Oxide–Zirconium Phosphate Nanocomposite | 232.36 | 6 |
| Sr²⁺ | Aminopropyl-functionalized Zirconium Phosphate | 320.14 | 5 |
| Pb(II) | Zirconium Phosphate/PVA-PVDF Membrane | 121 | 5.5 |
Note: This table aggregates data from different studies nih.govacs.org and allows for interactive sorting and filtering.
Furthermore, these materials can often be regenerated. For example, zirconium hydrogen monothiophosphate (ZrPS) particles loaded with heavy metals could be efficiently regenerated using 6M HCl for multiple cycles without a noticeable loss in capacity. bohrium.com
Radioactive Waste Treatment and Actinide Separation (e.g., U(VI), Transplutonium Elements)
The high stability of zirconium phosphate in acidic and high-radiation environments makes it a prime candidate for treating radioactive waste streams. helsinki.fi A critical challenge in nuclear fuel reprocessing is the separation of trivalent minor actinides (An), such as americium (Am) and curium (Cm), from chemically similar lanthanides (Ln), or fission products. helsinki.fimdpi.com
Alpha-zirconium phosphate (α-ZrP) has proven to be a suitable ion exchanger for this challenging separation. helsinki.fi It exhibits a clear preference for trivalent lanthanides over trivalent actinides under specific conditions. mdpi.com In studies comparing the separation of europium (Eu) and americium, α-ZrP was found to be highly selective for Eu(III) over Am(III) in low pH conditions (pH 0-3). mdpi.com
Separation Efficiency: Research has demonstrated that α-zirconium phosphate can achieve separation factors (Eu:Am) as high as 400. mdpi.com
Column Separation: In dynamic column separation tests, americium was purified from a binary Eu-Am solution to an exceptionally high molar purity of 99.999%. mdpi.com
Uranium Removal: Mesoporous sodium zirconium phosphate (NaZrP) has been developed for the selective separation of hexavalent uranium (U(VI)) ions from leach liquors. mdpi.com These materials can be effectively regenerated using nitric acid (HNO₃) or hydrochloric acid (HCl) for up to seven operational cycles. mdpi.com
Waste Immobilization: The sodium zirconium phosphate (NZP) crystal structure is also being considered as a durable ceramic waste form for immobilizing various radionuclides, including Cesium-137 (¹³⁷Cs) and Strontium-90 (⁹⁰Sr). researchgate.net
Applications in Water Purification Systems
The capabilities of zirconium phosphate in removing specific contaminants like heavy metals and ammonia directly translate to its use in broader water purification systems. nih.gov Layered zirconium phosphate is a versatile sorbent for pollutants in wastewater, functioning through ion exchange to capture cations or by intercalating basic molecules. nih.goviaea.org
To be suitable for large-scale applications, zirconium phosphate is often combined with polymers or other inorganic materials. nih.gov For example, zirconium phosphate nanoparticles have been coated onto cellulose (B213188) membranes for heavy metal removal, with tests showing strong interaction and minimal leaching of the zirconium phosphate. nih.gov These composite systems are designed to be robust and easily handled in filtration columns or other reactor designs for treating contaminated water sources. frontiersin.org
Ion Exchange in Dialysis Systems for Waste Product Removal
Zirconium phosphate is a cornerstone material in sorbent-based regenerative dialysis systems, most notably the REDY (REgenerative DialYsis) system. google.comgoogle.gm In these systems, spent dialysate is passed through a cartridge containing several layers of sorbent materials to be purified and reused.
The role of zirconium phosphate is multi-functional:
Urea (B33335) Removal: An enzyme layer containing urease first hydrolyzes urea from the dialysate into ammonium carbonate. google.comgoogle.gm
Ammonia and Cation Exchange: The zirconium phosphate layer then removes the resulting ammonium ions (NH₄⁺) via cation exchange, releasing non-toxic sodium (Na⁺) and hydrogen (H⁺) ions in their place. google.com Crystalline α-Na₂-zirconium phosphate has shown a maximum NH₄⁺ uptake of 5.5 mmol/g. researchgate.net
Electrolyte Balancing: Zirconium phosphate also removes excess cations such as potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) from the spent dialysate, which helps in managing the patient's electrolyte balance. google.comnih.gov
These systems reduce the large volumes of water required for traditional single-pass dialysis, making portable or home dialysis more feasible. nih.gov Research continues on improving these materials, such as encapsulating crystalline zirconium phosphates in polymer beads to create robust, easily handled cartridges with fast ion exchange kinetics. researchgate.net These beads can be fully regenerated with an appropriate electrolyte solution. researchgate.net
Theoretical and Mechanistic Investigations of Zirconium Phosphate Chemistry
Computational Modeling of Zirconium Phosphate (B84403) Structures and Interactions
Computational modeling, including Density Functional Theory (DFT) and molecular dynamics simulations, has emerged as a powerful tool for elucidating the structures and interactions within zirconium phosphate materials. While specific computational studies focusing exclusively on phosphoric acid, ammonium (B1175870) zirconium salt are not extensively documented, research on related α-zirconium phosphate (α-ZrP) systems provides significant insights.
DFT calculations have been employed to investigate the interactions between intercalated molecules and the zirconium phosphate layers. These studies help in understanding the binding energies and geometric arrangements of guest molecules within the host structure. For instance, DFT has been used to analyze the chemical interactions between heavy metal ions and exfoliated nano-zirconium phosphate, providing a microscopic understanding of adsorption mechanisms. Such approaches could be extended to model the interaction of ammonium ions and ammonia (B1221849) molecules with the phosphate groups in the interlayer space of zirconium phosphate, clarifying the nature of the bonding, including hydrogen bonding and van der Waals forces.
Molecular dynamics simulations offer a way to study the dynamic behavior of intercalated species and the host lattice. Simulations on α-ZrP with intercalated aniline (B41778) molecules, for example, have revealed minimum-energy configurations and analyzed the phase behavior through calculated diffraction patterns and distribution functions. researchgate.net Similar simulations for ammonium zirconium phosphate could provide a deeper understanding of the mobility of ammonium ions and water molecules within the interlayer space, the flexibility of the phosphate layers, and the structural transitions that occur during ion exchange or ammonia absorption. researchgate.net
While direct computational modeling of ammonium zirconium phosphate is a developing area, the established use of these techniques on analogous systems demonstrates their potential to unravel the complex structural and energetic landscape of this important compound.
Mechanistic Studies of Crystallization Processes
The formation of crystalline α-zirconium phosphate, the precursor to the ammonium salt, is influenced by several factors, including the method of synthesis. The direct precipitation method, involving the reaction of a zirconium salt with phosphoric acid, can be controlled to produce crystalline material. The crystallinity is significantly affected by the reaction conditions.
The crystallization of α-zirconium phosphate has been achieved through various methods, including refluxing amorphous gels in phosphoric acid and direct precipitation in the presence of complexing agents like hydrofluoric acid. More recent methods have focused on ionothermal synthesis, which utilizes ionic liquids as both solvent and template, to produce highly crystalline zirconium phosphonate (B1237965) frameworks. nih.gov This approach allows for better control over the crystal structure and porosity. nih.gov
The synthesis of the ammonium form, specifically, can proceed via direct ion exchange with a pre-synthesized α-zirconium phosphate. Studies have shown that in the forward process of converting α-zirconium phosphate to the ammonium form, the ion-exchange reaction occurs in a single stage at an equilibrium pH of 5.9-6.0, leading to a direct conversion to the fully exchanged ammonium form. iaea.org However, the reverse process is more complex, proceeding through three stages involving a half-exchanged form and an intermediate form before returning to α-zirconium phosphate. iaea.org The presence of ammonium ions during the synthesis of zirconium phosphate prisms has been shown to influence their growth, with ammonium cations from the solvent selectively adsorbing onto the layer surfaces.
Elucidation of Ion Exchange Mechanisms
The ion exchange properties of zirconium phosphate are central to its utility. The exchange of protons in α-zirconium phosphate (Zr(HPO₄)₂·H₂O) for ammonium ions is a well-studied process that occurs in distinct stages, leading to the formation of different phases.
The initial phase of ion exchange results in the formation of a half-exchanged compound, with the chemical formula Zr(NH₄PO₄)(HPO₄)·nH₂O. iaea.org In this phase, one of the two exchangeable protons in each formula unit of α-ZrP is replaced by an ammonium ion. As the exchange process continues to completion, the fully exchanged ammonium form, α-zirconium bis(ammonium orthophosphate) monohydrate (Zr(NH₄PO₄)₂·H₂O), is produced. nih.gov
The mechanism involves the diffusion of ammonium ions into the interlayer space of the zirconium phosphate and the subsequent replacement of the acidic protons of the P-OH groups. This process is accompanied by a significant change in the interlayer spacing of the material to accommodate the larger ammonium ions. The forward exchange from the hydrogen form to the ammonium form proceeds in a single step. iaea.org In contrast, the reverse exchange from the ammonium form back to the hydrogen form is a multi-step process, indicating a hysteresis in the ion-exchange isotherm. iaea.org This hysteresis is attributed to the different structural phases present during the forward and reverse titrations. A small fraction of ammonium ions can be difficult to replace with protons, suggesting strong binding at certain sites within the lattice. iaea.org
Thermodynamic Analysis of Adsorption Processes
The absorption of ammonia by zirconium phosphate is a thermodynamically favorable process, characterized by significant enthalpy changes. Thermodynamic analysis provides quantitative insights into the energetics of the interaction between ammonia and the zirconium phosphate host.
Studies on the temperature dependence of ammonia absorption have allowed for the calculation of key thermodynamic parameters. The standard enthalpy changes (ΔH⁰) for the absorption of ammonia have been determined for different loading levels. For the formation of the mono-ammonia species (ZrP-NH₃), the standard enthalpy change is approximately -111 kJ mol⁻¹(NH₃). acs.org For the formation of the di-ammonia species (ZrP-2NH₃), the value is around -64 kJ mol⁻¹(NH₃). acs.org These exothermic values indicate a strong interaction between the ammonia molecules and the zirconium phosphate framework.
The absorption process is also characterized by a two-step equilibrium plateau pressure during ammonia desorption in the gas phase. researchgate.net This suggests the existence of two distinct binding environments for the ammonia molecules within the zirconium phosphate structure, corresponding to the half-exchanged and fully-exchanged forms. The regeneration of ammonia-absorbed zirconium phosphate has also been investigated. Heating the fully exchanged ammonium form (Zr(NH₄PO₄)₂·H₂O) leads to the release of ammonia and water. nih.gov At 473 K, it forms the anhydrous monoammoniate [Zr(NH₄PO₄)(HPO₄)], and at 673 K, it converts back to anhydrous zirconium phosphate [Zr(HPO₄)₂]. nih.govacs.org This reversible process is crucial for the potential application of zirconium phosphate in ammonia storage and removal. nih.govacs.org
Table 1: Thermodynamic Data for Ammonia Absorption on Zirconium Phosphate
| Species | Standard Enthalpy Change (ΔH⁰) |
|---|---|
| ZrP-NH₃ | ≤ -111 kJ mol⁻¹(NH₃) acs.org |
| ZrP-2NH₃ | -64 kJ mol⁻¹(NH₃) acs.org |
| Desorption (0-1 mol NH₃/mol ZrP) | -100 kJ/mol(NH₃) researchgate.net |
| Desorption (1-2 mol NH₃/mol ZrP) | -95 kJ/mol(NH₃) researchgate.net |
This table is interactive. Click on the headers to sort the data.
Understanding Interlayer Interactions and Molecular Arrangement
The structure of ammonium zirconium phosphate is defined by the arrangement of the phosphate layers and the molecules residing in the interlayer space. The intercalation of ammonium ions and water molecules significantly alters the interlayer distance and the nature of the interactions within the crystal lattice.
In the fully exchanged α-zirconium bis(ammonium orthophosphate) monohydrate (Zr(NH₄PO₄)₂·H₂O), the layers of zirconium phosphate are spread apart to accommodate the ammonium ions and water molecules. acs.org The interlayer spacing increases from that of the parent α-ZrP. Each ammonium ion is surrounded by four oxygen atoms from the phosphate groups, and each of these oxygen atoms is, in turn, near four ammonium ions. A water molecule is located between the ammonium ions and is close enough to form hydrogen bonds with them. acs.org
Spectroscopic studies, such as ³¹P magic angle spinning nuclear magnetic resonance (MAS NMR) and Fourier transform infrared (FT-IR) spectroscopy, have been instrumental in probing the local structure. acs.org These studies suggest that the nitrogen in the absorbed ammonia reacts with the hydrogen of the phosphate groups to form NH₄⁺ ions, which then form hydrogen bonds within the interlayer space. acs.org The number and strength of these hydrogen bonds differ between the half-exchanged (ZrP-NH₃) and fully-exchanged (ZrP-2NH₃) forms. acs.org The arrangement of intercalated molecules is not static; solid-state NMR studies on related systems have shown that while some intercalated molecules like methanol (B129727) can be immobile, water molecules can exhibit mobility within the interlayer cavities. osti.gov This dynamic behavior is crucial for the ion-exchange and transport properties of the material.
Table 2: Interlayer Spacing of Zirconium Phosphate Compounds
| Compound | Interlayer Spacing (Å) |
|---|---|
| Zr(HPO₄)₂·H₂O (α-ZrP) | 7.6 researchgate.net |
| Zr(NH₄PO₄)(HPO₄)·H₂O | Similar to α-ZrP acs.org |
| Zr(NH₄PO₄)₂·H₂O | Expanded to accommodate NH₄⁺ and H₂O acs.orgacs.org |
| Anhydrous Zr(NH₄PO₄)(HPO₄) | 7.5 acs.org |
This table is interactive. Click on the headers to sort the data.
Future Research Directions and Perspectives in Zirconium Phosphate Science
Development of Novel Synthetic Routes for Tailored Morphologies
The morphology of zirconium phosphate (B84403) materials, including the specific compound "Phosphoric acid, ammonium (B1175870) zirconium salt," is a critical determinant of their performance in various applications. Control over particle size, shape, and crystallinity is paramount. Future research will continue to refine existing synthetic methods and explore new ones to achieve unprecedented control over these parameters.
Conventional methods such as hydrothermal synthesis, sol-gel processes, and microwave-assisted synthesis are being adapted to produce tailored morphologies. For instance, hydrothermal methods, which involve heating aqueous solutions of zirconium salts and phosphoric acid, have been shown to yield crystalline α-ZrP plates whose dimensions are directly influenced by the phosphoric acid concentration and reaction time. mdpi.com By adjusting parameters like the Zr/P ratio, water content, and temperature, researchers can fine-tune the resulting material's properties for specific applications like heavy metal adsorption. iucr.orgnih.govtandfonline.comnih.gov
Microwave-assisted synthesis has emerged as a rapid and efficient route to produce zirconium phosphate nanoparticles. acs.org This technique offers benefits such as shorter reaction times and increased product yields. nih.gov For example, spherical α-ZrP composed of agglomerated nanoparticles has been successfully synthesized using a microwave-assisted hydrothermal method. acs.org
The sol-gel method provides another versatile approach to control morphology. By using structure-directing agents like polymers, it is possible to create mesoporous structures with high surface areas. researchgate.netnsf.gov For example, the use of Pluronic P123 triblock copolymer in a spin-coating process has led to the formation of ordered mesoporous zirconium phosphate films with high proton conductivity. mdpi.com
A significant future direction lies in the development of "green" and sustainable synthesis routes. A novel minimalistic synthesis that is both simple and fast has been highlighted as a green alternative for producing both nano-sized and micro-sized α-ZrP. researchgate.net Another innovative approach involves a combustion method using Tamarindus indica as a novel fuel, which is a simple and low-cost way to produce zirconium phosphate nanoparticles. nih.govresearchgate.net
The influence of various synthesis parameters on the morphology of zirconium phosphate is a key area of ongoing research. The table below summarizes some of the key findings.
| Synthesis Method | Precursors | Key Parameters | Resulting Morphology | Reference |
| Hydrothermal | Zirconyl chloride octahydrate, Phosphoric acid | Phosphoric acid concentration, reaction time | Crystalline plates with controlled length and thickness | mdpi.com |
| Microwave-Assisted Hydrothermal | Zirconyl chloride octahydrate, Phosphoric acid | Temperature (120 °C), Time (30 min) | Spherical agglomerates of nanoparticles | acs.org |
| Sol-Gel with Spin Coating | Zirconium isopropoxide, Triethyl phosphate, Pluronic P123 | Post-vapor treatments with phosphoric acid and ammonia (B1221849) | Ordered mesoporous films with hexagonal structure | mdpi.com |
| Green Combustion | Zirconyl nitrate, Phosphorous pentoxide, Tamarindus indica | Combustion process | Nanoparticles | nih.govresearchgate.net |
| Minimal Solvent | Zirconyl chloride octahydrate, Phosphoric acid | H3PO4/Zr molar ratio | Highly crystalline nanoplatelets | nih.gov |
Exploration of New Functionalization Strategies
The versatility of zirconium phosphates, including the ammonium zirconium salt, is greatly enhanced through functionalization. This involves modifying the surface or intercalating guest molecules within the layered structure to impart new properties. Future research will focus on developing more sophisticated and targeted functionalization strategies.
Surface Modification: The external surfaces of zirconium phosphate nanoplatelets offer reactive sites (P-OH groups) that can be covalently modified. This has been achieved using a variety of molecules, including epoxides, silanes, isocyanates, and polymers. acs.orgnih.govresearchgate.net A promising strategy involves the use of polydopamine (PDA) in a mussel-inspired approach to create a high density of functional groups on the surface of ZrP nanosheets. mdpi.com This PDA layer can then be used to anchor metal nanoparticles, creating highly efficient and reusable nanocatalysts. mdpi.com Another innovative method uses γ-ray irradiation to create peroxide groups on the ZrP surface, which can then initiate the grafting of polymers like poly(N-isopropylacrylamide) (PNIPAM). rsc.org
Intercalation Chemistry: The layered structure of α-zirconium phosphate allows for the intercalation of a wide range of organic and inorganic species. This is often achieved through ion exchange with the protons of the P-OH groups or by accommodating basic molecules. Amines, for example, are readily intercalated, leading to an expansion of the interlayer space. tandfonline.comnih.gov This property is extensively used for the exfoliation of ZrP into single nanosheets. nih.gov The intercalation of bioactive molecules, such as the anticancer drug doxorubicin, has demonstrated the potential of zirconium phosphate as a drug delivery vehicle. nsf.govresearchgate.netnih.govupr.edu Future work will likely explore the intercalation of a wider range of functional molecules to create novel hybrid materials.
A two-step approach combining both intercalation and surface modification can lead to heterofunctional materials with distinct functionalities in the interlayer and on the surface. acs.orgrsc.org The stability and reactivity of the surface groups can be influenced by the nature of the intercalated species, highlighting the complex interplay between the different modification strategies. rsc.org
The table below provides examples of different functionalization strategies and their outcomes.
| Functionalization Strategy | Modifying Agent | Outcome | Application | Reference |
| Surface Covalent Attachment | Epoxides | Formation of P-O-C bonds on the surface | Fillers for polymer nanocomposites | acs.orgnih.gov |
| Mussel-Inspired Surface Coating | Polydopamine (PDA) | Anchoring of gold nanoparticles | Catalysis | mdpi.com |
| Intercalation | Doxorubicin (anticancer drug) | High drug loading (35% w/w) | Drug delivery | researchgate.net |
| Combined Intercalation and Surface Modification | Intercalated ions and surface-bound epoxides | Heterofunctional material with tunable properties | Advanced materials | rsc.org |
| Surface-Initiated Polymerization | Poly(N-isopropylacrylamide) (PNIPAM) | Thermoresponsive polymer-grafted ZrP | Smart materials | rsc.org |
Integration into Multifunctional Materials for Advanced Applications
The true potential of functionalized zirconium phosphates is realized when they are integrated into multifunctional materials. These advanced composites are designed to exhibit a combination of properties that are not achievable with a single component.
Polymer Nanocomposites: The incorporation of zirconium phosphate nanoplatelets into polymer matrices can significantly enhance their mechanical, thermal, and barrier properties. acs.orgdissertationtopic.net For instance, polyurethane/α-ZrP composite films have shown improved tensile strength due to strong intermolecular hydrogen bonding between the filler and the polymer matrix. dissertationtopic.net A key challenge is to ensure the uniform dispersion of the nanoplatelets within the polymer. This can be addressed by functionalizing the ZrP surface with groups that are compatible with the polymer matrix. For example, grafting maleated polyethylene (B3416737) onto ZrP has been shown to stabilize its exfoliation in a polyethylene matrix. researchgate.net Furthermore, these nanoplatelets can be functionalized with fire-retarding molecules to improve the flame retardancy of the polymer composite. researchgate.netacs.org
Catalysis: Zirconium phosphates are excellent solid acid catalysts and catalyst supports due to their tunable acidity, high thermal stability, and water tolerance. mdpi.commdpi.comresearchgate.net The Brønsted acidity arises from the P-OH groups, while Lewis acid sites are provided by the Zr⁴⁺ centers. mdpi.commdpi.com Functionalization can be used to modulate the surface acidity and hydrophobicity, thereby enhancing catalytic activity and selectivity. mdpi.com For example, anchoring sulfonic acid groups increases surface acidity, while introducing hydrophobic phosphonates can facilitate the diffusion of reactants to the active sites. mdpi.com As supports, they can immobilize a range of catalytic species, from organometallic complexes to noble metal nanoparticles, enhancing their stability and facilitating their recovery and reuse. mdpi.comresearchgate.net
Drug Delivery: The biocompatibility and high surface area of zirconium phosphate nanoparticles make them promising candidates for drug delivery systems. nsf.govresearchgate.netnih.govupr.eduresearchgate.nettamu.edu They can intercalate large amounts of drugs, such as doxorubicin, and provide sustained release. nsf.govresearchgate.netnih.gov Surface functionalization with molecules like polyethylene glycol (PEG) can improve the stability and biocompatibility of the drug-loaded nanoparticles. nsf.govupr.edu The pH-dependent release of some drugs from the ZrP matrix offers the potential for targeted delivery to the acidic environment of tumors. tamu.edu
Environmental Remediation: Zirconium phosphate-based materials are effective sorbents for the removal of heavy metals and organic dyes from wastewater. nih.govtandfonline.comnih.govdntb.gov.uaresearchgate.netnih.gov Their ion-exchange capabilities allow them to capture cationic pollutants. Combining ZrP with other materials, such as polymers or photocatalysts, can lead to more robust and efficient systems for water treatment. dntb.gov.uaresearchgate.net
Enhanced Computational Approaches for Predictive Design
Computational modeling is becoming an indispensable tool in materials science, enabling the prediction of material properties and guiding experimental design. In the context of zirconium phosphate research, computational approaches like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are providing unprecedented insights at the atomic level.
DFT calculations have been successfully employed to understand the electronic structure and adsorption properties of zirconium phosphate. For example, DFT studies have elucidated the chemical interactions between heavy metal ions and exfoliated zirconium phosphate, explaining the material's high selectivity for certain ions like Pb(II). nih.govacs.org These calculations can predict the strength of adsorption, which is crucial for designing effective sensors and sorbents. nih.govacs.org DFT has also been used to study the coordination of zirconium in complex organometallic compounds, providing fundamental knowledge that can be applied to catalyst design. nih.govacs.org
Molecular dynamics simulations offer a way to study the dynamic behavior of zirconium phosphate systems. MD simulations have been used to investigate the structure of intercalated zirconium phosphate, such as when loaded with aniline (B41778) or ethanol (B145695) molecules. iucr.orgworldscientific.comresearchgate.net These simulations can reveal the arrangement of guest molecules within the interlayer space and predict the resulting interlayer distances, which can be validated by experimental techniques like X-ray diffraction. iucr.orgworldscientific.com
The future of computational approaches in this field lies in the development of more accurate force fields and the use of multiscale modeling techniques to bridge the gap between atomic-level simulations and macroscopic material properties. These advanced computational tools will accelerate the discovery and design of new zirconium phosphate-based materials with tailored functionalities for specific applications. For instance, future simulations could predict the self-assembly of functionalized nanoplatelets in a polymer matrix or model the catalytic cycle of a reaction on a ZrP-supported catalyst.
Sustainable and Green Chemistry Aspects in Zirconium Phosphate Research
The principles of green chemistry and sustainability are increasingly influencing the design and production of advanced materials. In zirconium phosphate research, this trend is manifest in several key areas.
Green Synthesis: There is a growing emphasis on developing environmentally benign synthesis methods for zirconium phosphates. This includes the use of less hazardous solvents, lower reaction temperatures, and renewable precursors. Microwave-assisted synthesis, for example, is considered a green approach due to its energy efficiency and reduced reaction times. nih.govrsc.org A notable example of green synthesis is the combustion method using tamarind seed powder as a fuel, which is a simple, low-cost, and eco-friendly route to zirconium phosphate nanoparticles. researchgate.net Another "green" approach is a minimalistic synthesis that is both simple and fast. researchgate.net
Sustainable Applications: Zirconium phosphates contribute to sustainability through their use in various environmental applications. Their role in wastewater treatment, by removing heavy metals and organic pollutants, directly addresses major environmental concerns. nih.govdntb.gov.uaresearchgate.netnih.gov Furthermore, their application as catalysts in biomass conversion promotes the use of renewable feedstocks for the production of valuable chemicals. mdpi.comresearchgate.net
Reduced Environmental Impact: The use of zirconium-based materials can also offer environmental advantages over traditional materials. For example, zirconium conversion coatings for metals are phosphate-free and operate at lower temperatures than conventional iron phosphate coatings, reducing energy consumption and the environmental impact associated with phosphate-laden wastewater. enviroservechemicals.com
Future research in this area will likely focus on a holistic life cycle assessment of zirconium phosphate materials, from the sourcing of raw materials to their end-of-life disposal or recycling. This will involve developing more efficient recycling processes for ZrP-based materials and exploring the use of bio-based and biodegradable functionalizing agents to create fully sustainable composites. The inherent biocompatibility of zirconium phosphate also opens up possibilities for its use in biomedical applications with minimal environmental and health impacts. iaea.orgresearchgate.netiaea.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
